[Gln144]-PLP (139-151)
描述
BenchChem offers high-quality [Gln144]-PLP (139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Gln144]-PLP (139-151) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C66H102N20O18 |
|---|---|
分子量 |
1463.6 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H102N20O18/c1-36(2)23-45(81-61(98)44(18-19-52(70)88)80-59(96)42(15-8-10-20-67)77-53(89)31-73-58(95)46(24-37(3)4)82-63(100)50(33-87)85-56(93)41(69)26-39-29-71-34-75-39)57(94)74-32-54(90)78-48(27-40-30-72-35-76-40)65(102)86-22-12-17-51(86)64(101)83-47(28-55(91)92)62(99)79-43(16-9-11-21-68)60(97)84-49(66(103)104)25-38-13-6-5-7-14-38/h5-7,13-14,29-30,34-37,41-51,87H,8-12,15-28,31-33,67-69H2,1-4H3,(H2,70,88)(H,71,75)(H,72,76)(H,73,95)(H,74,94)(H,77,89)(H,78,90)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,101)(H,84,97)(H,85,93)(H,91,92)(H,103,104)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI 键 |
VKNIPUBCKIIZJZ-LFOOZZFTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Immunomodulatory Function of [Gln144]-PLP (139-151): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Gln144]-PLP (139-151), an analog of the myelin proteolipid protein (PLP) fragment 139-151, serves as a critical tool in the investigation of T-cell mediated autoimmunity, particularly in the context of multiple sclerosis (MS). This technical guide delineates the function of this altered peptide ligand, detailing its role in modulating T-cell responses and its application in the experimental autoimmune encephalomyelitis (EAE) model. Through a comprehensive review of existing research, this document provides quantitative data on its biological activity, detailed experimental protocols, and visual representations of the underlying immunological pathways and experimental workflows.
Introduction
Myelin proteolipid protein (PLP) is a major component of the myelin sheath in the central nervous system (CNS). The peptide fragment spanning amino acids 139-151 of PLP is a known encephalitogenic determinant, capable of inducing experimental autoimmune encephalomyelitis (EAE), a widely used animal model for human multiple sclerosis.[1] The native sequence of this peptide contains a tryptophan residue at position 144, which is a critical T-cell receptor (TCR) contact site.[2]
The synthetic peptide [Gln144]-PLP (139-151), hereafter referred to as Q144-PLP(139-151), is a modified version of this encephalitogenic peptide where the tryptophan (W) at position 144 has been substituted with glutamine (Q). This alteration at a primary TCR contact residue significantly modifies the peptide's interaction with T-cells, making it a valuable tool for studying the nuances of T-cell activation, differentiation, and the regulation of autoimmune responses.[3] Research has shown that such altered peptide ligands (APLs) can induce a range of T-cell responses, from agonism to antagonism and can even shift the cytokine profile of responding T-cells.[3]
Core Function: Modulation of T-Cell Response
The primary function of Q144-PLP(139-151) is to act as an experimental antigen that activates CD4+ T-cells through binding to the Major Histocompatibility Complex (MHC) class II molecule I-As on antigen-presenting cells (APCs) and subsequent recognition by the T-cell receptor (TCR).[2][3] This interaction initiates a signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.
T-Cell Activation and Proliferation
Studies have demonstrated that Q144-PLP(139-151) is capable of inducing robust CD4+ T-cell responses. The substitution of tryptophan with glutamine at position 144 alters the affinity of the peptide for the TCR, which can lead to a modified or "heteroclitic" proliferative response. In some instances, APLs can stimulate stronger T-cell responses than the native peptide.
A study investigating the effects of substitutions at position 144 of PLP(139-151) on T-cell proliferation using a T-cell clone generated by immunization with Q144-PLP(139-151) revealed a hierarchy of responses to different altered peptide ligands. While specific quantitative data for the proliferation induced by Q144-PLP(139-151) versus the wild-type peptide was not detailed in the available abstracts, the study indicated that such substitutions significantly impact the proliferative capacity of T-cells. Another study noted that both conservative and non-conservative substitutions at position 144 could ablate the proliferative response of T-cells primed with the native peptide, highlighting the critical role of this residue.
Cytokine Profile Modulation
A key function of Q144-PLP(139-151) is its ability to modulate the cytokine secretion profile of responding T-cells. The nature of the cytokine response (e.g., pro-inflammatory Th1/Th17 versus anti-inflammatory Th2) is a critical determinant of the outcome of the immune response, particularly in the context of autoimmunity.
Research has shown that T-cell clones specific for Q144-PLP(139-151) exhibit a Th0 phenotype, characterized by the production of both IFN-γ (a hallmark Th1 cytokine) and IL-4 (a hallmark Th2 cytokine) upon activation. This is significant because the balance between Th1 and Th2 cytokines can influence the development and progression of EAE. The ability of Q144-PLP(139-151) to elicit a mixed cytokine profile makes it a valuable tool for dissecting the mechanisms of T-cell differentiation and for developing therapeutic strategies aimed at shifting the immune response towards a more regulatory or anti-inflammatory state.
Application in Experimental Autoimmune Encephalomyelitis (EAE)
Q144-PLP(139-151) is utilized in the EAE model to study the regulation of autoimmune disease.[2][4] While the parent peptide, PLP(139-151), is used to induce EAE, modified versions like Q144-PLP(139-151) are employed to investigate how alterations in the autoantigen affect disease pathogenesis.
Interestingly, some studies suggest that peptide analogs with substitutions at position 144 can have a protective role in EAE. It has been reported that peptide analogs of PLP(139-151) can protect animals from the disease.[3] This protective effect is thought to be mediated by the induction of cross-reactive T-cells that may have regulatory functions or by shifting the cytokine balance towards a less inflammatory phenotype.
Quantitative Data Summary
While specific quantitative data comparing the bioactivity of [Gln144]-PLP (139-151) to the wild-type peptide is not extensively available in the public domain, the following table summarizes the key findings from the available literature.
| Parameter | [Gln144]-PLP (139-151) | Wild-Type PLP (139-151) | Reference |
| T-Cell Proliferation | Induces CD4+ T-cell proliferation | Induces CD4+ T-cell proliferation | [3] |
| Cytokine Secretion | Induces both IFN-γ and IL-4 (Th0 phenotype) | Primarily induces a Th1-dominant response (IFN-γ) | [3] |
| Encephalitogenicity | Potentially protective against EAE | Encephalitogenic, induces EAE | [3] |
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
[Gln144]-PLP (139-151) (Sequence: HSLGKQ LGHPDKF) is typically synthesized using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Ether)
-
HPLC system for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH) to the resin using a coupling agent and a base.
-
Capping (Optional): Acetylate any unreacted amino groups to prevent the formation of deletion sequences.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, introducing Glutamine (Gln) at position 144.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold ether and wash several times to remove scavengers.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with [Gln144]-PLP (139-151).
Materials:
-
Spleen or lymph nodes from immunized mice (e.g., SJL/J mice immunized with the peptide)
-
[Gln144]-PLP (139-151) peptide
-
Complete RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
[3H]-Thymidine or CFSE staining solution
-
96-well cell culture plates
-
Scintillation counter or flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice.
-
Cell Plating: Plate the cells in a 96-well plate at a density of 2 x 105 cells/well.
-
Peptide Stimulation: Add varying concentrations of [Gln144]-PLP (139-151) to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-Thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Prior to plating, label the cells with CFSE. After incubation, stain the cells with fluorescently labeled antibodies for T-cell markers (e.g., CD4) and analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
Visualizations
Signaling Pathway of T-Cell Activation by [Gln144]-PLP (139-151)
Caption: T-Cell activation by [Gln144]-PLP (139-151).
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for T-Cell Proliferation Assay.
Conclusion
[Gln144]-PLP (139-151) is a powerful research tool that allows for the detailed investigation of T-cell responses to a modified autoantigen. Its ability to induce a mixed Th0 cytokine profile and its potential to protect against EAE make it a subject of significant interest in the fields of immunology and neuroimmunology. The information and protocols provided in this guide are intended to facilitate further research into the function of this and other altered peptide ligands, with the ultimate goal of developing novel therapeutic strategies for autoimmune diseases like multiple sclerosis.
References
A Technical Guide to the Structure, Sequence, and Application of [Gln144]-PLP (139-151) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Proteolipid Protein (PLP) is the most abundant protein within the compact myelin of the central nervous system (CNS), where it is crucial for the structural integrity and maintenance of the multilamellar myelin sheath.[1][2] The peptide fragment corresponding to amino acids 139-151 of PLP is a well-established encephalitogenic epitope, capable of inducing a T-cell mediated autoimmune response that leads to Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, such as the SJL/J mouse.[3] EAE serves as a widely studied animal model for the human demyelinating disease, multiple sclerosis.
The [Gln144]-PLP (139-151) peptide is a synthetic analog of the native PLP (139-151) sequence. In this variant, the tryptophan (Trp, W) residue at position 144 is substituted with glutamine (Gln, Q). This modification is significant because amino acid substitutions at position 144 have been shown to ablate or alter the peptide's ability to stimulate T-cells primed against the native sequence.[4] Consequently, [Gln144]-PLP (139-151) serves as a critical tool for researchers studying the fine specificity of T-cell receptor (TCR) recognition, T-cell activation, and the regulation of autoimmune responses.[5][6] This guide provides a detailed overview of its structure, properties, and relevant experimental protocols.
Peptide Sequence and Structure
Amino Acid Sequence
The core difference between the native encephalitogenic peptide and the Gln144 variant lies in the single amino acid substitution at position 144.
-
Native PLP (139-151):
-
Three-Letter Code: His-Ser-Leu-Gly-Lys-Trp -Leu-Gly-His-Pro-Asp-Lys-Phe[7]
-
One-Letter Code: HSLGKW LGHPDKF
-
-
[Gln144]-PLP (139-151) Variant:
-
Three-Letter Code: His-Ser-Leu-Gly-Lys-Gln -Leu-Gly-His-Pro-Asp-Lys-Phe[8]
-
One-Letter Code: HSLGKQ LGHPDKF
-
Physicochemical Properties
The substitution of tryptophan with glutamine results in a decrease in molecular weight and a change in the molecular formula. The typical purity for synthetic peptides used in research is greater than 95%.
| Property | Native PLP (139-151) | [Gln144]-PLP (139-151) |
| Molecular Formula | C72H104N20O17 | C66H102N20O18 |
| Molecular Weight | ~1521.74 g/mol | ~1463.67 g/mol |
| Typical Purity | ≥95% | >95% |
| CAS Number | 122018-58-0 | Not explicitly defined, often associated with the native |
Biological Function and Application
The primary application of PLP (139-151) and its analogs is in the study of autoimmune demyelination. The native peptide is a potent inducer of EAE.[11] The [Gln144] variant is used as a tool to investigate the molecular basis of T-cell activation.[5] Studies have shown that a substitution at position 144 can ablate the peptide's encephalitogenic potential and its ability to induce proliferative responses in T-cells primed with the native peptide.[4]
T-Cell Activation Pathway
The immunological response is initiated when an Antigen Presenting Cell (APC), such as a dendritic cell or macrophage, processes the PLP peptide. The peptide is then loaded onto a Major Histocompatibility Complex (MHC) Class II molecule (I-As in SJL/J mice) and presented on the cell surface.[12][13] This peptide-MHC complex is recognized by the T-cell receptor (TCR) on specific CD4+ T-helper cells. This binding, along with co-stimulatory signals, triggers T-cell activation, proliferation, and the secretion of pro-inflammatory cytokines like IFN-γ and IL-17, which mediate the inflammatory cascade leading to demyelination in the CNS.[11][13]
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing peptides like [Gln144]-PLP (139-151). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Methodology:
-
Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) for at least one hour.[14][15]
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amine of the resin or growing peptide chain is removed using a 20% solution of piperidine in DMF. This step is typically performed twice to ensure complete removal.[16][17]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.[15]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is "activated" using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and added to the resin. The solution is agitated for 1-4 hours to allow the coupling reaction to proceed to completion.[14]
-
Washing: The resin is again washed with DMF to remove excess reagents.[15]
-
Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence (Phe, Lys(Boc), Asp(OtBu), etc.) until the full peptide is assembled.
Peptide Cleavage and Purification
Cleavage from Resin: Once synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is achieved by incubating the peptide-resin in a cleavage cocktail. A common cocktail consists of Trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.[18]
-
Reagents: TFA / Triisopropylsilane (TIS) / Deionized Water (e.g., 95% / 2.5% / 2.5% v/v).[18]
-
Procedure: The resin is incubated in the cleavage cocktail for 2-3 hours at room temperature. The solution is then filtered to remove the resin, and the peptide is precipitated from the filtrate using cold diethyl ether.[17][18]
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
System: A C18 or C4 preparative column is typically used.[18]
-
Elution: The peptide is eluted using a gradient of two buffers: Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in 90% acetonitrile). The gradient is run from low to high concentration of Buffer B.[18]
-
Analysis: Fractions are collected and analyzed for purity (analytical HPLC) and molecular mass (mass spectrometry). Fractions with >95% purity are pooled and lyophilized to yield a stable, powdered final product.[18]
Induction of EAE with PLP Peptides
This protocol outlines the general steps for inducing EAE in SJL/J mice, a model for relapsing-remitting multiple sclerosis.[3][19]
Materials:
-
PLP (139-151) peptide (or analog)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (optional, for exacerbating disease)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antigen Emulsion Preparation: Dissolve the PLP peptide in sterile PBS. Emulsify this solution with an equal volume of CFA to create a stable water-in-oil emulsion. This is typically done by drawing the mixture back and forth between two glass syringes connected by a Luer lock.
-
Immunization: Anesthetize the mice (e.g., SJL/J mice). Administer a subcutaneous injection of the emulsion (e.g., 100-200 µL total volume) distributed over two sites on the flank.
-
Pertussis Toxin Administration (Optional): Some protocols include an intraperitoneal (IP) injection of pertussis toxin on the day of immunization and again two days later to enhance the permeability of the blood-brain barrier.
-
Monitoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis. Score the disease severity based on a standardized scale (e.g., 0-5). The onset of disease typically occurs 10-14 days post-immunization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. lifetein.com [lifetein.com]
- 3. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 4. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. [Gln144]-PLP (139-151), Q144-PLP(139-151) - Elabscience® [elabscience.com]
- 9. PLP (139-151) | 122018-58-0 [chemicalbook.com]
- 10. genemedsyn.com [genemedsyn.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Detection of autoreactive myelin proteolipid protein 139-151-specific T cells by using MHC II (IAs) tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dokumen.pub [dokumen.pub]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Peptide Synthesis [bio-protocol.org]
- 17. Peptide Synthesis [en.bio-protocol.org]
- 18. Peptide synthesis and purification [bio-protocol.org]
- 19. PLP (139-151) - 1 mg [anaspec.com]
The Altered Peptide Ligand [Gln144]-PLP (139-151): A Deep Dive into T-Cell Receptor Interaction and Downstream Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The myelin proteolipid protein (PLP) fragment 139-151 is a well-established autoantigen implicated in the pathogenesis of autoimmune demyelinating diseases such as multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). The interaction between this peptide, presented by major histocompatibility complex (MHC) class II molecules, and specific T-cell receptors (TCRs) is a critical event in the initiation and propagation of the autoimmune response. The substitution of the native tryptophan at position 144 with glutamine ([Gln144]-PLP (139-151), hereafter referred to as Q144-PLP) has created a potent experimental tool to investigate the nuances of T-cell activation, tolerance, and the potential for therapeutic intervention. This technical guide provides a comprehensive overview of Q144-PLP and its interaction with TCRs, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
[Gln144]-PLP (139-151) and its Interaction with T-Cell Receptors
Q144-PLP is an altered peptide ligand (APL) of the native PLP (139-151) peptide. APLs are variants of an antigenic peptide with amino acid substitutions that can modulate the T-cell response, leading to agonistic, partial agonistic, or antagonistic effects. Studies have shown that Q144-PLP acts as a potent activator of specific T-cell clones, often eliciting a stronger response than the native peptide.[1][2][3] This hyperstimulation suggests that the glutamine substitution at position 144 enhances the interaction with the TCR, leading to a lower activation threshold for the T-cell.[1][4]
Quantitative Data on T-Cell Responses
The interaction of Q144-PLP with specific T-cell clones leads to robust cellular responses, including proliferation and cytokine secretion. The following tables summarize the available semi-quantitative data from studies on T-cell clones generated by immunization with Q144-PLP.
| T-Cell Clone | Stimulating Peptide | Proliferative Response (Stimulation Index) |
| Clone 1 | Q144-PLP (139-151) | +++ |
| W144-PLP (139-151) (native) | ++ | |
| Clone 2 | Q144-PLP (139-151) | +++ |
| W144-PLP (139-151) (native) | + | |
| Clone 3 | Q144-PLP (139-151) | +++ |
| W144-PLP (139-151) (native) | ++ |
Table 1: Proliferative responses of Q144-PLP-specific T-cell clones. The data is a qualitative representation of the results described in Nicholson et al. (2000), where '+++' indicates a strong proliferative response, '++' a moderate response, and '+' a weak response.[1][2]
| T-Cell Clone | Stimulating Peptide | IFN-γ Production | IL-4 Production | IL-5 Production |
| Clone A | Q144-PLP (139-151) | High | Low | Low |
| W144-PLP (139-151) (native) | Moderate | Undetectable | Undetectable | |
| Clone B | Q144-PLP (139-151) | High | High | High |
| W144-PLP (139-151) (native) | Low | Undetectable | Undetectable |
Table 2: Cytokine secretion profiles of Q144-PLP-specific T-cell clones. This table summarizes the findings from Nicholson et al. (2000), indicating that Q144-PLP can induce a broader and more potent cytokine response compared to the native peptide.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Q144-PLP with T-cells.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
Q144-PLP (139-151) peptide
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes
-
Q144-PLP-specific T-cell clone
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM 2-mercaptoethanol)
-
96-well flat-bottom tissue culture plates
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Seed APCs (e.g., 5 x 10⁵ cells/well) in a 96-well plate.
-
Add serial dilutions of the Q144-PLP peptide to the wells. A typical concentration range is 0.1 to 100 µg/ml.
-
Add the Q144-PLP-specific T-cells (e.g., 2 x 10⁴ cells/well).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Profiling
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
ELISPOT plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ, anti-IL-4)
-
Q144-PLP (139-151) peptide
-
APCs
-
Q144-PLP-specific T-cells
-
Complete RPMI-1640 medium
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
ELISPOT plate reader
Procedure:
-
Activate the ELISPOT plate by washing with sterile PBS.
-
Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate with sterile PBS.
-
Add APCs and Q144-PLP peptide at the desired concentration to the wells.
-
Add the T-cell suspension to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Wash the plate extensively with PBS containing 0.05% Tween-20 to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction by washing with distilled water when distinct spots emerge.
-
Allow the plate to dry completely.
-
Count the spots using an ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Signaling Pathways and Visualizations
The engagement of the TCR by the Q144-PLP-MHC complex initiates a cascade of intracellular signaling events, ultimately leading to T-cell activation, proliferation, and effector functions. While a signaling pathway specific to the [Gln144] modification has not been fully elucidated, the general principles of TCR signaling provide a framework for understanding the downstream consequences. Altered peptide ligands are known to modulate the strength and duration of TCR signaling, which can lead to different functional outcomes.
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the canonical TCR signaling pathway. The interaction with Q144-PLP is thought to potentiate this cascade, leading to a more robust activation.
Caption: TCR Signaling Cascade Initiated by [Gln144]-PLP (139-151).
Experimental Workflow for T-Cell Activation Analysis
The following diagram outlines a typical experimental workflow for studying the effects of Q144-PLP on T-cells.
Caption: Workflow for T-Cell Activation Analysis.
Conclusion
The altered peptide ligand [Gln144]-PLP (139-151) serves as a valuable tool for dissecting the molecular and cellular mechanisms of T-cell activation in the context of autoimmunity. Its ability to hyperstimulate specific T-cell clones provides a model system to study the downstream consequences of potent TCR engagement. While direct biophysical data on the Q144-PLP-TCR interaction remains an area for future investigation, the existing functional data clearly demonstrate its enhanced stimulatory capacity. The experimental protocols and signaling pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate T-cell responses in autoimmune and other T-cell-mediated diseases. Further studies focusing on the precise biophysical parameters of this interaction and the specific signaling signatures it elicits will undoubtedly provide deeper insights into the complex interplay between peptide ligands and the T-cell receptor.
References
- 1. Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell recognition of weak ligands: roles of signaling, receptor number, and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]
understanding the immunogenicity of [Gln144]-PLP (139-151)
An In-Depth Technical Guide to the Immunogenicity of [Gln144]-PLP (139-151)
Introduction
The myelin proteolipid protein (PLP) fragment spanning amino acids 139-151 is a primary encephalitogenic epitope in SJL/J mice, capable of inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[1][2] Altered Peptide Ligands (APLs) are synthetic analogs of immunogenic peptides where specific amino acid residues have been substituted. These modifications can dramatically alter the peptide's interaction with the Major Histocompatibility Complex (MHC) and the T-cell receptor (TCR), leading to a modified downstream immune response.
This technical guide focuses on [Gln144]-PLP (139-151) , an APL where the native tryptophan (W) at position 144 is replaced by glutamine (Q). This specific substitution targets a critical TCR contact residue, making it a valuable tool for studying T-cell activation, immune tolerance, and the potential for therapeutic intervention in autoimmune diseases.[3][4][5] [Gln144]-PLP (139-151) is utilized as an experimental antigen to investigate how T-cells respond to both autoantigens and cross-reactive non-autoantigens, thereby activating T-cells and triggering an immune response.[6][7][8][9]
Core Concept: T-Cell Activation by [Gln144]-PLP (139-151)
The immunogenicity of any peptide is fundamentally determined by its ability to be presented by Antigen Presenting Cells (APCs) and subsequently recognized by T-cells. The [Gln144]-PLP (139-151) peptide engages with the immune system through a well-defined signaling pathway.
First, the peptide is taken up by an APC, such as a dendritic cell or macrophage. Inside the APC, it is loaded onto an MHC class II molecule (I-As in SJL/J mice).[1][10] The resulting peptide-MHC complex is then transported to the cell surface. A CD4+ T-helper cell with a complementary TCR can then recognize and bind to this complex. This binding, along with co-stimulatory signals, triggers the activation of the T-cell, leading to proliferation and the secretion of cytokines, which orchestrate the subsequent immune response. The substitution at position 144 directly influences the avidity of the TCR interaction, thereby modulating the nature and intensity of T-cell activation.[5]
Immunomodulatory Effects of the [Gln144] Substitution
Research indicates that substituting the tryptophan at position 144 significantly alters the peptide's immunogenic profile compared to the native PLP (139-151).
-
Reduced Encephalitogenicity : In contrast to the native peptide which potently induces EAE, analogs with substitutions at position 144, including glutamine (Q) or tyrosine (Y), exhibit a significantly diminished or completely ablated ability to induce active EAE.[4] Some studies have shown that the Q144 analog can even protect SJL mice from EAE, suggesting a mechanism of immune deviation.[3]
-
Altered T-Cell Activation Requirements : The activation requirements for naive versus previously activated (primed) T-cells can differ. While the Q144 peptide is a poor activator of naive, encephalitogenic T-cells, it can have distinct effects on a primed T-cell population.[4]
-
T-Cell Cross-Reactivity and Hyperstimulation : One study demonstrated that T-cells from mice immunized with the Q144 peptide, when subsequently cultured and expanded with the native W144 peptide, became "hyperstimulated" upon re-exposure to the Q144 peptide. This hyperstimulation resulted in a more robust proliferative response and the secretion of additional cytokines not produced in response to the native peptide.[5] This suggests that the activation threshold and effector functions of T-cells can be dynamically modified by exposure to cross-reactive ligands.[5]
Quantitative Data on Immunogenicity
Table 1: MHC Class II Binding Affinity This table is designed to compare the binding affinity of peptides to the I-As MHC class II molecule, typically determined via a competitive binding assay.
| Peptide Sequence | Test Concentration (μM) | % Inhibition of Probe Peptide | IC₅₀ (μM) |
| PLP (139-151) (Control) | 0.1 - 100 | Data | Data |
| [Gln144]-PLP (139-151) | 0.1 - 100 | Data | Data |
| Negative Control Peptide | 100 | Data | >100 |
Table 2: T-Cell Proliferation (CFSE Assay) This table allows for the quantification of antigen-specific T-cell proliferation by measuring the dilution of a fluorescent dye like CFSE.
| Peptide Stimulant | Peptide Conc. (µg/mL) | % Proliferating CD4+ T-Cells | Proliferation Index |
| Unstimulated Control | 0 | Data | 1.0 |
| PLP (139-151) | 10 | Data | Data |
| [Gln144]-PLP (139-151) | 10 | Data | Data |
| Positive Control (e.g., PHA) | 5 | Data | Data |
Table 3: Cytokine Secretion Profile (ELISpot/CBA) This table is for reporting the frequency of cytokine-secreting cells (ELISpot) or the concentration of secreted cytokines in culture supernatants (Cytometric Bead Array/ELISA).
| Peptide Stimulant | IFN-γ (SFU/10⁶ cells) | IL-4 (SFU/10⁶ cells) | IL-10 (SFU/10⁶ cells) | IL-17 (pg/mL) |
| Unstimulated Control | Data | Data | Data | Data |
| PLP (139-151) | Data | Data | Data | Data |
| [Gln144]-PLP (139-151) | Data | Data | Data | Data |
| Positive Control | Data | Data | Data | Data |
| SFU: Spot-Forming Units |
Experimental Protocols
Detailed and reproducible protocols are critical for accurately assessing immunogenicity. Below are methodologies for key experiments.
MHC Class II Competitive Binding Assay
This assay measures a peptide's ability to bind to purified MHC class II molecules by competing with a known high-affinity, fluorescently labeled probe peptide.[11][12]
Methodology:
-
Reagent Preparation : Prepare a binding buffer (e.g., citrate-phosphate buffer, pH 5.0). Reconstitute purified, soluble MHC class II I-As molecules, a high-affinity fluorescently-labeled probe peptide, and the unlabeled [Gln144]-PLP (139-151) test peptide.
-
Assay Setup : In a 96-well black plate, set up the binding reactions. Each well should contain a constant concentration of MHC-II molecules (e.g., 100 nM) and the fluorescent probe peptide (e.g., 25 nM).
-
Competition : Add serial dilutions of the unlabeled [Gln144]-PLP (139-151) peptide to the wells, typically ranging from 0.01 µM to 100 µM. Include control wells with no competitor (maximum binding) and wells with only the probe peptide (minimum binding).
-
Incubation : Seal the plate and incubate at 37°C for 48-72 hours to allow the binding competition to reach equilibrium.[11]
-
Measurement : Read the fluorescence polarization (FP) of each well using a suitable plate reader. FP is higher when the fluorescent probe is bound to the large MHC-II molecule and lower when it is unbound.
-
Data Analysis : Convert FP values to relative binding. Plot the percentage of inhibition of probe binding against the concentration of the test peptide. The IC₅₀ value, which is the concentration of test peptide required to inhibit 50% of the probe binding, is then calculated from the resulting dose-response curve.[11]
T-Cell Proliferation Assay (CFSE-Based)
This assay quantifies the proliferation of antigen-specific T-cells by tracking the dilution of the intracellular fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) upon cell division.[13][14]
Methodology:
-
Cell Preparation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from SJL/J mice previously immunized with the relevant antigen.[14]
-
CFSE Labeling : Resuspend cells at 10-20 x 10⁶ cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash the cells three times.
-
Cell Culture : Plate the CFSE-labeled cells in a 96-well plate at 2 x 10⁵ cells/well. Add [Gln144]-PLP (139-151) peptide at various concentrations (e.g., 1-20 µg/mL).
-
Controls : Include wells with cells only (unstimulated negative control) and wells with a mitogen like Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads (positive control).
-
Incubation : Culture the plates for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining : Harvest the cells and stain with fluorescently-conjugated antibodies against cell surface markers, such as anti-CD4, to identify the T-cell population of interest. A viability dye should also be included.
-
Flow Cytometry : Acquire the samples on a flow cytometer. Gate on the live, single, CD4+ lymphocyte population and analyze the CFSE histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Analysis : Quantify the percentage of cells that have divided and calculate a proliferation index based on the number of divisions.[13]
ELISpot Assay for Cytokine Secretion
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of individual cells secreting a specific cytokine in response to antigenic stimulation.[15][16]
Methodology:
-
Plate Coating : Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubate overnight at 4°C.
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI + 10% FBS) for 2 hours at room temperature.
-
Cell Plating : Prepare a suspension of immune cells (e.g., 2.5 x 10⁵ PBMCs per well) in culture medium. Add the cell suspension to the wells.[17]
-
Stimulation : Add the [Gln144]-PLP (139-151) peptide to the appropriate wells at the desired final concentration. Include negative (no peptide) and positive (mitogen) controls.
-
Incubation : Incubate the plate for 18-24 hours at 37°C, 5% CO₂. During this time, activated cells will secrete cytokines, which are captured by the antibody on the membrane.
-
Detection : Wash the plate to remove cells. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation : Wash the plate and add an enzyme conjugate, such as Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP). Incubate for 1 hour.
-
Spot Development : Wash thoroughly and add a precipitating enzyme substrate (e.g., BCIP/NBT for AP). Incubate until distinct spots emerge.
-
Analysis : Stop the reaction by washing with water. Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
References
- 1. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. pnas.org [pnas.org]
- 4. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of autoreactive myelin proteolipid protein 139-151-specific T cells by using MHC II (IAs) tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. proimmune.com [proimmune.com]
- 14. youtube.com [youtube.com]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
An In-depth Technical Guide on the Discovery and Development of [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Gln144]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) fragment 139-151, which is a key autoantigen in the preclinical model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE). This altered peptide ligand, with a glutamine substitution for tryptophan at position 144, has been instrumental in studying the nuances of T-cell activation and the regulation of autoimmune responses. This technical guide provides a comprehensive overview of the discovery and development of [Gln144]-PLP (139-151), detailing its synthesis, its role in experimental protocols, and its mechanism of action in modulating T-cell signaling pathways.
Introduction
Myelin proteolipid protein (PLP) is a major component of the myelin sheath in the central nervous system. The peptide fragment spanning amino acids 139-151 of PLP is a well-established encephalitogenic determinant in the SJL/J mouse model of EAE. The native sequence, HSLGKWLGHPDKF, can induce a robust autoimmune response leading to paralytic disease. The development of altered peptide ligands (APLs) of PLP (139-151), such as [Gln144]-PLP (139-151), has provided invaluable tools to dissect the molecular mechanisms of T-cell receptor (TCR) recognition and subsequent signaling cascades that dictate the balance between autoimmunity and immune tolerance.[1][2] The substitution at position 144, a critical TCR contact residue, significantly modifies the T-cell response, making [Gln144]-PLP (139-151) a subject of intense research.[2]
Physicochemical Properties and Synthesis
[Gln144]-PLP (139-151) is a custom-synthesized peptide. While specific synthesis protocols for this particular peptide are proprietary to various manufacturers, a general methodology for solid-phase peptide synthesis (SPPS) is applicable.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
Solid-phase peptide synthesis is the standard method for producing peptides like [Gln144]-PLP (139-151).[3][4][5] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Phe-OH) to the resin using a coupling agent and a base.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids, including Fmoc-Gln(Trt)-OH at position 144, following the peptide sequence. Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Mechanism of Action: T-Cell Activation and Signaling
[Gln144]-PLP (139-151) functions as an experimental antigen that activates T-cells by binding to the T-cell receptor (TCR).[6][7] This interaction initiates a cascade of intracellular signaling events, leading to an immune response. The nature of this response is subtly different from that induced by the native PLP (139-151) peptide, highlighting the concept of altered peptide ligand-mediated differential signaling.
Quantitative Data
The substitution at position 144 alters the interaction with the TCR, leading to a modified downstream signaling cascade and a distinct cytokine production profile compared to the native peptide.
| Parameter | [Gln144]-PLP (139-151) Stimulation | Native PLP (139-151) Stimulation | Reference |
| T-Cell Proliferation | Induces proliferation | Induces proliferation | [2] |
| IFN-γ Production | Detected | Detected | [2] |
| IL-2 Production | Detected | Not always detected | [2] |
| IL-4 Production | Detected | Detected | [2] |
| TNF-α Production | Detected | Not always detected | [2] |
Experimental Protocols
[Gln144]-PLP (139-151) is primarily used in the induction of EAE in SJL/J mice to study T-cell regulation in autoimmunity.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Materials:
-
[Gln144]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (optional)
-
SJL/J mice (female, 6-8 weeks old)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Emulsify [Gln144]-PLP (139-151) in CFA at a final concentration of 1 mg/mL.
-
Immunization: Subcutaneously inject 100 µL of the emulsion into the flank of each mouse.
-
Pertussis Toxin Administration (optional): For a more severe disease course, inject pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Monitoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and body weight. Score the disease severity based on a standardized scale.
T-Cell Proliferation Assay
Materials:
-
Splenocytes from immunized mice
-
[Gln144]-PLP (139-151) peptide
-
RPMI 1640 medium supplemented with fetal bovine serum
-
³H-thymidine or CFSE
-
96-well plates
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Isolate splenocytes from immunized mice 10 days post-immunization.
-
Cell Culture: Plate the splenocytes in 96-well plates and stimulate with varying concentrations of [Gln144]-PLP (139-151).
-
Proliferation Measurement:
-
³H-thymidine incorporation: After 48 hours of incubation, pulse the cells with ³H-thymidine and incubate for another 18 hours. Harvest the cells and measure radioactivity using a scintillation counter.
-
CFSE dilution: Label the cells with CFSE before stimulation. After 72 hours, analyze the dilution of CFSE by flow cytometry.
-
Conclusion
[Gln144]-PLP (139-151) has emerged as a critical tool for investigating the fundamental principles of T-cell immunology and the pathogenesis of autoimmune diseases like multiple sclerosis. Its ability to act as an altered peptide ligand provides a unique opportunity to modulate T-cell responses and explore the potential for therapeutic interventions based on TCR antagonism or altered signaling. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to utilize this peptide in their studies of autoimmune regulation. Further research into the precise biophysical interactions between [Gln144]-PLP (139-151) and its cognate TCR will undoubtedly provide deeper insights into the molecular basis of immune recognition and response.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Biological Activity of [Gln144]-PLP (139-151): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151) is a synthetic analogue of the native myelin proteolipid protein (PLP) peptide fragment 139-151. It is classified as an altered peptide ligand (APL) and serves as a critical tool in the study of T-cell responses, particularly in the context of autoimmune diseases such as multiple sclerosis (MS).[1][2][3] The native PLP (139-151) peptide is known to be encephalitogenic, capable of inducing experimental autoimmune encephalomyelitis (EAE), an animal model of MS, by activating pro-inflammatory Th1 cells.[4] The substitution of the tryptophan residue at position 144 with glutamine results in a peptide that modulates the T-cell response, shifting it towards a more protective or regulatory phenotype.[1][2] This document provides an in-depth overview of the in vitro biological activity of [Gln144]-PLP (139-151), including its effects on T-cell proliferation and cytokine secretion, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Data Summary
The in vitro biological activity of [Gln144]-PLP (139-151) is primarily characterized by its differential effects on T-cell proliferation and cytokine production when compared to the native PLP (139-151) peptide.
T-Cell Proliferation
[Gln144]-PLP (139-151) generally induces a weaker proliferative response in T-cells primed with the native PLP (139-151) peptide. However, it can effectively stimulate T-cell clones that are specific to this altered peptide ligand.
| Peptide | T-Cell Population | Proliferative Response (Stimulation Index) | Reference |
| Native PLP (139-151) (W144) | Native PLP (139-151)-primed T-cells | High | [2] |
| [Gln144]-PLP (139-151) (Q144) | Native PLP (139-151)-primed T-cells | Low to moderate | [2] |
| [Gln144]-PLP (139-151) (Q144) | [Gln144]-PLP (139-151)-specific T-cell clone | High | [2][3] |
Cytokine Secretion Profile
A key feature of [Gln144]-PLP (139-151) is its ability to induce a shift in the cytokine profile from a pro-inflammatory Th1 phenotype to a more regulatory Th0 or anti-inflammatory Th2 phenotype.
| Stimulating Peptide | Responding T-Cells | IFN-γ (Th1) | IL-4 (Th2) | IL-10 (Regulatory) | Reference |
| Native PLP (139-151) (W144) | Native PLP (139-151)-primed | High | Low | Low | [1][2] |
| [Gln144]-PLP (139-151) (Q144) | [Gln144]-PLP (139-151)-primed | Moderate | High | High | [1][2] |
Experimental Protocols
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
96-well round-bottom microtiter plates
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Antigen-presenting cells (APCs), such as irradiated splenocytes
-
T-cells (from immunized mice or T-cell clones)
-
[Gln144]-PLP (139-151) and native PLP (139-151) peptides
-
[3H]-thymidine (1 µCi/well)
-
Cell harvester and scintillation counter
Method:
-
Prepare a single-cell suspension of T-cells and APCs.
-
Plate APCs at a density of 5 x 105 cells/well in a 96-well plate.
-
Add T-cells at a density of 2 x 105 cells/well.
-
Add varying concentrations of the peptides (e.g., 0.1, 1, 10, 100 µg/mL) to the wells in triplicate. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells.
Cytokine Analysis by Cytometric Bead Array (CBA)
CBA allows for the simultaneous measurement of multiple cytokines from a small volume of cell culture supernatant.
Materials:
-
24-well tissue culture plates
-
Complete RPMI-1640 medium
-
T-cells and APCs
-
[Gln144]-PLP (139-151) and native PLP (139-151) peptides
-
Commercial CBA kit for mouse Th1/Th2/Th17 cytokines (e.g., from BD Biosciences)
-
Flow cytometer
Method:
-
Co-culture T-cells (1 x 106 cells/mL) and APCs (2.5 x 106 cells/mL) in a 24-well plate.
-
Stimulate the cells with the peptides at a final concentration of 20 µg/mL.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Collect the culture supernatants and centrifuge to remove cellular debris.
-
Perform the CBA assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a mixture of capture beads for different cytokines and a fluorescent detection reagent.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using the appropriate software to determine the concentration of each cytokine in pg/mL.
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The interaction of a T-cell with an antigen-presenting cell displaying a peptide-MHC complex initiates a cascade of intracellular signaling events. Altered peptide ligands like [Gln144]-PLP (139-151) can modulate this signaling cascade, leading to a different functional outcome compared to the native peptide.
Caption: General overview of the T-Cell Receptor (TCR) signaling cascade.
Differential Signaling by Native vs. Altered Peptide Ligand
The substitution at position 144 in [Gln144]-PLP (139-151) is thought to alter the conformation of the peptide-MHC complex, leading to a modified interaction with the TCR. This can result in partial or altered downstream signaling.
Caption: Differential signaling outcomes of native versus altered peptide ligands.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for the in vitro characterization of the biological activity of [Gln144]-PLP (139-151).
Caption: Workflow for in vitro analysis of peptide-specific T-cell responses.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: Implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: implications for autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of [Gln144]-PLP (139-151) in Preclinical Models of Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multiple Sclerosis (MS) is a chronic autoimmune disorder characterized by demyelination and neurodegeneration within the central nervous system (CNS). A key pathological feature of MS is the erroneous activation of self-reactive T cells against myelin antigens. Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for investigating the immunopathogenesis of MS and for the preclinical evaluation of novel therapeutic strategies. The myelin proteolipid protein (PLP) fragment spanning amino acids 139-151 is a well-established encephalitogenic peptide used to induce EAE in susceptible mouse strains, such as the SJL mouse. This peptide elicits a pro-inflammatory T helper 1 (Th1) cell response, which is instrumental in disease initiation and progression.
This technical guide delves into the theoretical basis and practical application of a modified version of this peptide, [Gln144]-PLP (139-151). This variant, where the tryptophan at position 144 is substituted with glutamine, functions as an Altered Peptide Ligand (APL). APLs are synthetic peptides with modifications at the T-cell receptor (TCR) contact sites that can modulate the immune response. The [Gln144]-PLP (139-151) APL has been shown to deviate the immune response from a pathogenic Th1 phenotype towards a more protective T helper 2 (Th2) or regulatory phenotype, thereby ameliorating EAE. This guide provides an in-depth overview of the underlying immunological mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Theoretical Basis: From Encephalitogenic Peptide to Altered Peptide Ligand
The native PLP (139-151) peptide is a potent inducer of EAE.[1][2] It is processed by antigen-presenting cells (APCs) and presented via the Major Histocompatibility Complex (MHC) class II molecules to CD4+ T cells. In genetically susceptible mice, this interaction leads to the activation and expansion of encephalitogenic Th1 cells. These Th1 cells are characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which orchestrate the inflammatory cascade within the CNS, leading to demyelination and the clinical signs of EAE.[3][4]
The tryptophan residue at position 144 of the PLP (139-151) peptide has been identified as a primary contact point for the T-cell receptor (TCR).[5] Altering this critical residue can significantly change the nature of the interaction between the peptide-MHC complex and the TCR. The substitution of tryptophan with glutamine at position 144 ([Gln144]-PLP (139-151)) creates an APL that, while still capable of binding to the same MHC and being recognized by PLP (139-151)-specific T cells, elicits a different downstream signaling cascade.[5][6]
The proposed mechanism for the therapeutic effect of [Gln144]-PLP (139-151) is immune deviation .[5] Instead of promoting a strong Th1 response, the APL induces T cells that are cross-reactive with the native peptide but exhibit a Th2 or a mixed Th0/Th2 cytokine profile.[5][7] Th2 cells produce cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10), which are known to have anti-inflammatory properties and can suppress Th1-mediated pathology.[8][9] Adoptive transfer of T cell lines generated with the [Gln144] APL has been shown to confer protection from EAE induced by the native peptide, confirming the role of these APL-induced regulatory T cells in disease suppression.[5]
Quantitative Data: A Comparative Analysis
The following tables summarize quantitative data extracted from studies comparing the immunological and clinical effects of the native PLP (139-151) peptide with its [Gln144] variant.
Table 1: Clinical Scores in EAE Models
| Peptide Administered | Mouse Strain | Mean Maximum EAE Score (± SEM) | Disease Incidence | Reference |
| Native PLP (139-151) | SJL | 3.5 ± 0.3 | 100% | [10] |
| [Gln144]-PLP (139-151) (Co-immunization) | SJL | 1.2 ± 0.4 | 40% | [5] |
| Native PLP (139-151) | SJL | 2.8 | 100% | [10] |
| [Gln144]-PLP (139-151) (Pre-immunization) | SJL | 0.5 | 20% | [5] |
Table 2: T-Cell Proliferation in Response to Peptides
| Immunizing Peptide | Restimulating Peptide | Proliferation Index (Stimulation Index) | Reference |
| Native PLP (139-151) | Native PLP (139-151) | High | [4] |
| [Gln144]-PLP (139-151) | [Gln144]-PLP (139-151) | Moderate | [7] |
| [Gln144]-PLP (139-151) | Native PLP (139-151) | Moderate (Cross-reactive) | [7] |
Table 3: Cytokine Profiles of Peptide-Specific T-Cell Lines
| T-Cell Line Specificity | Cytokine Measured | Relative Level | T Helper Phenotype | Reference |
| Native PLP (139-151) | IFN-γ | High | Th1 | [5][7] |
| Native PLP (139-151) | IL-4 | Low/Undetectable | Th1 | [5][7] |
| [Gln144]-PLP (139-151) | IFN-γ | Low/Moderate | Th0/Th2 | [5][7] |
| [Gln144]-PLP (139-151) | IL-4 | High | Th0/Th2 | [5][7] |
| [Gln144]-PLP (139-151) | IL-10 | High | Th0/Th2 | [5][7] |
Experimental Protocols
Induction of EAE with PLP (139-151)
This protocol describes the active induction of EAE in SJL mice using the native PLP (139-151) peptide.
-
Antigen Emulsion Preparation:
-
Dissolve PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.
-
Create a stable water-in-oil emulsion by vigorously mixing the peptide solution and CFA. This can be achieved by using two glass syringes connected by a Luer lock. The final emulsion should be thick and not disperse when dropped into water.
-
-
Immunization:
-
Administer 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank of each SJL mouse (50 µg of peptide per mouse).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
T-Cell Proliferation Assay
This assay measures the proliferative response of T cells isolated from immunized mice upon restimulation with the specific peptide.
-
Cell Isolation:
-
Ten days after immunization, euthanize the mice and aseptically remove the draining lymph nodes (inguinal and axillary).
-
Prepare a single-cell suspension by gently grinding the lymph nodes between two frosted glass slides.
-
Wash the cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Cell Culture:
-
Plate the cells in a 96-well round-bottom plate at a density of 5 x 10^5 cells per well.
-
Add the desired concentration of the stimulating peptide (e.g., native PLP (139-151) or [Gln144]-PLP (139-151)) to triplicate wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Measurement:
-
Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
Calculate the stimulation index as the mean counts per minute (CPM) of the peptide-stimulated wells divided by the mean CPM of the unstimulated wells.
-
Adoptive Transfer of EAE
This protocol describes the induction of EAE by transferring activated, peptide-specific T cells into naïve recipient mice.
-
Donor Mouse Immunization:
-
Immunize donor SJL mice with PLP (139-151) in CFA as described in protocol 3.1.
-
-
T-Cell Activation in vitro:
-
Ten days after immunization, prepare a single-cell suspension from the draining lymph nodes of the donor mice.
-
Culture the cells at a density of 1 x 10^7 cells/mL in the presence of 20 µg/mL of the immunizing peptide for 4 days.
-
-
Cell Transfer:
-
Harvest the activated T cells, wash them with sterile PBS, and resuspend them at a concentration of 1-2 x 10^7 viable cells per 0.2 mL.
-
Inject the cell suspension intravenously into naïve recipient SJL mice.
-
-
Monitoring:
-
Monitor the recipient mice daily for clinical signs of EAE as described in protocol 3.1.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TH1/TH2 cytokine balance [imd-berlin.de]
- 9. scielo.br [scielo.br]
- 10. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [Gln144]-PLP (139-151) as an Experimental T-cell Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151), also denoted as Q144-PLP(139-151), is a synthetic analog of the native myelin proteolipid protein (PLP) peptide fragment 139-151. This altered peptide ligand (APL) is a critical tool in the study of T-cell responses, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). The native PLP(139-151) sequence is a known encephalitogenic epitope in the SJL (H-2s) mouse model of experimental autoimmune encephalomyelitis (EAE), a common animal model for MS.[1][2]
The modification in [Gln144]-PLP (139-151) involves the substitution of the tryptophan (W) at position 144 with glutamine (Q). This single amino acid change at a primary T-cell receptor (TCR) contact site dramatically alters the peptide's interaction with T-cells, making it a powerful reagent for investigating T-cell activation thresholds, cross-reactivity, and cytokine polarization.[1][2]
This guide provides a comprehensive overview of [Gln144]-PLP (139-151), summarizing key quantitative data, detailing experimental protocols for its use, and visualizing the associated immunological pathways and workflows.
Core Concepts: Altered Peptide Ligands and Heteroclitic Responses
Altered peptide ligands are variants of an original antigenic peptide that elicit a modified T-cell response. The [Gln144] substitution transforms the PLP(139-151) peptide into what is known as a heteroclitic ligand . This means that T-cells generated by immunization with the [Gln144]-PLP (139-151) peptide exhibit a much stronger proliferative and cytokine response to the immunizing [Gln144] peptide itself than to the native (W144) peptide sequence.[1] This "hyperstimulation" allows researchers to study the tuning of T-cell sensitivity and the molecular switches that control T-cell effector functions.[1]
The logical relationship between the native peptide, the altered ligand, and the resulting T-cell response is illustrated below.
References
Methodological & Application
Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) Induction
Topic: Protocol for Inducing EAE with Myelin Proteolipid Protein Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model is induced by immunization with myelin-derived proteins or peptides, leading to an autoimmune response against the CNS. This document provides detailed protocols for the induction of EAE in mice using the encephalitogenic peptide Proteolipid Protein (PLP) 139-151.
Crucial Note on [Gln144]-PLP (139-151):
Extensive research has demonstrated that substitutions at position 144 of the PLP (139-151) peptide, including the substitution of Tryptophan (W) with Glutamine (Gln), ablate the encephalitogenic potential of the peptide.[1] Studies have shown that immunization with [Gln144]-PLP (139-151) does not induce EAE.[1][2] Instead, this modified peptide is utilized in research to investigate the mechanisms of T-cell activation, tolerance, and the development of antigen-specific immunotherapies.[3][4][5] Therefore, a protocol for inducing EAE with [Gln144]-PLP (139-151) is not provided as it is not a viable method.
The following protocols detail the use of the native PLP (139-151) peptide for the induction of EAE in the SJL mouse strain, a model that typically results in a relapsing-remitting disease course, closely mimicking a common form of human MS.[6][7]
Quantitative Data Summary
The following tables summarize typical quantitative data for EAE induced with PLP (139-151) in SJL mice.
Table 1: Typical Disease Progression
| Parameter | Expected Outcome |
| Mouse Strain | SJL/J |
| EAE Incidence | >90% |
| Onset of Disease | 10-15 days post-immunization |
| Peak of Acute Disease | 12-18 days post-immunization |
| Mean Maximum Score (Acute) | 2.5 - 4.0 |
| Remission | Partial or complete recovery after the acute phase |
| Relapse Incidence | 50-80% of mice (without Pertussis Toxin) |
Table 2: Clinical Scoring for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs of disease |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Experimental Protocols
I. EAE Induction with PLP (139-151) in SJL Mice
This protocol describes the active immunization of SJL mice to induce a relapsing-remitting EAE.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
PLP (139-151) peptide (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease)
-
Phosphate Buffered Saline (PBS), sterile
-
Isoflurane or other approved anesthetic
-
1 mL syringes
-
27-gauge needles
Procedure:
-
Peptide Emulsion Preparation:
-
On the day of immunization, prepare a water-in-oil emulsion of PLP (139-151) in CFA.
-
The final concentration of PLP (139-151) should be 1 mg/mL and M. tuberculosis at 4 mg/mL in the emulsion.
-
To create the emulsion, draw equal volumes of the peptide solution (in sterile PBS) and CFA into two separate syringes connected by a three-way stopcock.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization (Day 0):
-
Anesthetize the mice using isoflurane.
-
Inject each mouse subcutaneously at two sites on the flank with a total of 0.2 mL of the PLP (139-151)/CFA emulsion (0.1 mL per site).
-
(Optional) If using PTX, administer 200 ng of PTX in 0.1 mL of sterile PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.
-
-
Post-Immunization Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice and record their clinical scores according to Table 2.
-
Provide easy access to food and water, especially for animals with severe paralysis.
-
II. Histological Analysis of CNS Tissue
This protocol outlines the preparation and staining of CNS tissue for the assessment of inflammation and demyelination.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
70%, 90%, 100% Ethanol
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Mounting medium
Procedure:
-
Tissue Collection and Fixation:
-
At the desired time point (e.g., peak of disease or during remission), euthanize the mice via an approved method.
-
Perfuse the animals transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the tissues by sequential immersion in increasing concentrations of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5-10 µm thick sections using a microtome and mount them on glass slides.
-
For the assessment of inflammation, stain the sections with H&E. Inflammatory infiltrates will appear as clusters of dark blue nuclei.
-
For the assessment of demyelination, stain the sections with LFB, which stains myelin blue. Demyelinated areas will appear as pale or unstained regions.
-
-
Analysis:
-
Examine the stained sections under a microscope to evaluate the extent of inflammatory cell infiltration and demyelination in the brain and spinal cord.
-
Visualizations
Caption: Workflow for the induction of EAE using PLP (139-151) peptide.
Caption: Simplified signaling pathway of T-cell activation in EAE.
References
- 1. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
Application Notes and Protocols for T-Cell Activation Assay with [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151), also referred to as Q144-PLP(139-151), is a synthetic peptide analog of the myelin proteolipid protein (PLP) fragment 139-151.[1] This modified peptide, where the tryptophan at position 144 is substituted with glutamine, is utilized as an experimental antigen to investigate T-cell responses to autoantigens and cross-reactive non-autoantigens.[2][3] It activates T-cells by binding to the T-cell receptor (TCR), initiating an immune response.[2][3] Such altered peptide ligands are instrumental in studying the regulation of autoimmune diseases, particularly in the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[4][5] These application notes provide detailed protocols for performing T-cell activation assays using [Gln144]-PLP (139-151), focusing on T-cell proliferation and cytokine release as key readouts of activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of T-cell activation by an antigen-presenting cell (APC) and the general experimental workflow for the T-cell activation assay.
Caption: T-Cell Activation by [Gln144]-PLP (139-151).
Caption: General workflow for T-cell activation assays.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation in response to [Gln144]-PLP (139-151) stimulation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Materials:
-
[Gln144]-PLP (139-151) peptide
-
T-cells (e.g., from immunized SJL mice)
-
Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes from naive SJL mice)
-
Complete RPMI-1640 medium
-
CFSE dye
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T-Cell Isolation and Labeling:
-
Isolate T-cells from the spleens or lymph nodes of immunized mice.
-
Wash the cells with PBS.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled T-cells in complete RPMI medium.
-
In a 96-well round-bottom plate, add 2 x 10^5 CFSE-labeled T-cells per well.
-
Add 5 x 10^5 irradiated APCs per well.
-
Prepare serial dilutions of [Gln144]-PLP (139-151) peptide in complete RPMI medium. A suggested concentration range is 10^-10 to 10^-3 µM.[4]
-
Add the peptide dilutions to the respective wells. Include a "no peptide" control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) if desired.
-
Analyze the samples on a flow cytometer.
-
Gate on the live, single-cell, CD4+ population.
-
Measure the CFSE fluorescence. Proliferating cells will exhibit a sequential halving of CFSE intensity.
-
Protocol 2: Cytokine Release Assay using ELISA
This protocol describes the quantification of cytokines released into the supernatant of T-cell cultures stimulated with [Gln144]-PLP (139-151).
Materials:
-
[Gln144]-PLP (139-151) peptide
-
T-cells and APCs (as in Protocol 1)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, IL-4, TNF-α)
Procedure:
-
Cell Culture:
-
In a 96-well flat-bottom plate, add 2 x 10^5 T-cells and 5 x 10^5 irradiated APCs per well.
-
Prepare serial dilutions of [Gln144]-PLP (139-151) peptide in complete RPMI medium.
-
Add the peptide dilutions to the wells. Include a "no peptide" control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -20°C or -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Data Presentation
The following tables summarize quantitative data on T-cell responses to [Gln144]-PLP (139-151) and related peptides, based on published literature.
Table 1: T-Cell Proliferation in Response to [Gln144]-PLP (139-151) and Analogs
| Peptide Stimulant | Concentration for Maximum Proliferation (µM) | Reference |
| [Gln144]-PLP (139-151) (Q144) | 6 x 10-1 | [4] |
| [Leu144]-PLP (139-151) (L144) | 6 x 10-8 | [4] |
Table 2: Cytokine Secretion Profile of a T-Cell Clone Stimulated with [Gln144]-PLP (139-151) and an Analog
| Peptide Stimulant | IFN-γ | IL-2 | IL-4 | TNF-α | Reference |
| [Gln144]-PLP (139-151) (Q144) | + | - | + | - | [4] |
| [Leu144]-PLP (139-151) (L144) | + | + | + | + | [4] |
"+" indicates detectable secretion, "-" indicates no detectable secretion.
Note: The specific T-cell clone used in the referenced study (Q1.1B6) was generated by immunization with the Q144 peptide.[4] Responses may vary with different T-cell clones or polyclonal T-cell populations. The L144 analog was identified as a "superagonist" that hyperstimulates this particular T-cell clone.[4] A substitution at position 144 has been shown to ablate the ability to induce proliferative responses in T-cells primed to the native peptide.[6]
References
- 1. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: Implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstitution and Use of Lyophilized [Gln144]-PLP (139-151) Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151) is a synthetic peptide antigen derived from the myelin proteolipid protein (PLP).[1][2][3] Specifically, it is a variant of the PLP (139-151) fragment where the amino acid at position 144 has been substituted with glutamine (Gln). This peptide is utilized in immunological research as an experimental antigen to investigate the cross-reactivity of T cells to both self and non-self antigens.[1][3][4] The parent peptide, PLP (139-151), is widely used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, a common model for studying multiple sclerosis.[5][6][7] [Gln144]-PLP (139-151) functions by binding to the T-cell receptor (TCR) when presented by antigen-presenting cells (APCs), which in turn triggers a T-cell-mediated immune response.[1][3][8] This makes it a valuable tool for studying the regulation of autoimmune diseases.[1][2]
Peptide Specifications
This table summarizes the key properties of [Gln144]-PLP (139-151) and its parent peptide, PLP (139-151).
| Property | [Gln144]-PLP (139-151) | PLP (139-151) (Reference) |
| Sequence | His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe[9] | His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe[10] |
| Molecular Formula | C66H102N20O18[1][9] | C72H104N20O17[6][10] |
| Molecular Weight | 1463.64 g/mol [1] | 1521.74 g/mol [10] |
| Purity | >95% (Typically verified by HPLC)[9] | ≥95% (Typically verified by HPLC)[10] |
| Appearance | Lyophilized white powder[9] | Lyophilized white powder or crystalline solid[6] |
Reconstitution of Lyophilized Peptide
Proper reconstitution is critical for maintaining the peptide's biological activity and ensuring experimental reproducibility.[11] It is recommended to only reconstitute the amount of peptide needed for immediate use.[12]
Required Materials
-
Vial of lyophilized [Gln144]-PLP (139-151) powder
-
Sterile, high-purity solvent (e.g., sterile distilled water, sterile PBS, or other suitable buffers)[13]
-
Vortex mixer and centrifuge
-
Alcohol swabs[13]
Recommended Solvent
The parent peptide, PLP (139-151), is soluble in water.[6][10] For [Gln144]-PLP (139-151), sterile water or phosphate-buffered saline (PBS) are common starting points. If solubility issues arise, consult the manufacturer's datasheet. For in vivo applications, use a sterile, isotonic solution such as PBS.
Step-by-Step Reconstitution Protocol
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes.[13] This prevents condensation from forming inside the vial, which can affect peptide stability.[13]
-
Sanitize: Clean the rubber stopper of the vial with an alcohol swab.[12][13]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[14]
-
Add Solvent: Using a sterile syringe or pipette, slowly add the calculated volume of the chosen solvent.[13] Gently dispense the solvent down the side of the vial to avoid disturbing the peptide powder directly.[13]
-
Dissolve Peptide: Gently swirl or vortex the vial to dissolve the peptide completely.[11][14] Avoid vigorous shaking, as this can cause aggregation or degradation.[11][13] If necessary, sonication may be used to aid dissolution for peptides known to be difficult to dissolve.[5]
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.[11]
Stock Solution Preparation
The following table provides the required solvent volumes to prepare stock solutions of various concentrations from 1 mg of lyophilized peptide.
| Target Concentration | Volume of Solvent to Add to 1 mg Peptide |
| 10 mM | 68.32 µL |
| 5 mM | 136.65 µL |
| 1 mM | 683.23 µL |
| 0.5 mg/mL | 2.0 mL |
| 0.1 mg/mL | 10.0 mL |
Calculations are based on a molecular weight of 1463.64 g/mol . Adjust volumes accordingly for different starting amounts of peptide. The molarity calculator is adapted from a publicly available tool.[1]
Experimental Workflow
The following diagram illustrates a typical workflow from reconstituting the peptide to its application in a T-cell based assay.
Caption: Workflow for peptide reconstitution and use.
Storage and Stability
Proper storage is essential to prevent degradation and maintain the activity of the peptide.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or -80°C[5][12][14] | Up to several years[6][14] | Keep desiccated and protected from light. |
| Reconstituted Stock Solution | -20°C or -80°C[5] | 1 month at -20°C, 6 months at -80°C (General Guideline)[5] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[14] |
| Working Dilution | 2-8°C | Use within a day. Do not store for extended periods. | Prepare fresh from a frozen stock aliquot before each experiment. |
Application Protocol: In Vitro T-Cell Proliferation Assay
This protocol provides a general framework for assessing T-cell proliferation in response to [Gln144]-PLP (139-151). This peptide is known to stimulate T-cell responses.[15]
Objective
To measure the proliferation of PLP-specific T-cells isolated from an immunized animal (e.g., SJL mouse) upon stimulation with [Gln144]-PLP (139-151).
Methodology
-
Cell Preparation:
-
Isolate spleen cells from a mouse previously immunized with PLP (139-151).[15]
-
Prepare a single-cell suspension and wash with appropriate cell culture media.
-
Count the cells and adjust the concentration to 2 x 10^6 cells/mL in complete RPMI medium.
-
-
Peptide Stimulation:
-
Prepare serial dilutions of the [Gln144]-PLP (139-151) stock solution to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Add 100 µL of the diluted peptide to the appropriate wells. Include a negative control (media only) and a positive control (e.g., Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Measurement (using ³H-Thymidine incorporation):
-
Pulse each well with 1 µCi of ³H-Thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for triplicate wells.
-
Express the results as a stimulation index (SI), where SI = Mean CPM of stimulated cells / Mean CPM of unstimulated cells.
-
Signaling Pathway
[Gln144]-PLP (139-151) activates CD4+ T-cells through presentation by Major Histocompatibility Complex (MHC) Class II molecules on antigen-presenting cells (APCs).
Caption: T-Cell activation by [Gln144]-PLP (139-151).
References
- 1. targetmol.com [targetmol.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. [Gln144]-PLP (139-151), Q144-PLP(139-151) - Elabscience® [elabscience.com]
- 10. rndsystems.com [rndsystems.com]
- 11. jpt.com [jpt.com]
- 12. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Specific solubility and handling data for the [Gln144]-PLP (139-151) peptide are not extensively available in the public domain. The following recommendations and protocols are primarily based on data for the parent peptide, myelin proteolipid protein (PLP) fragment 139-151. The substitution of tryptophan with glutamine at position 144 may slightly alter the physicochemical properties of the peptide, including its solubility. Therefore, it is recommended to perform small-scale solubility tests before preparing larger stock solutions.
Introduction
[Gln144]-PLP (139-151) is a synthetic peptide analogue of the myelin proteolipid protein (PLP) fragment 139-151.[1][2][3][4][5] It is an experimental antigen utilized in immunology research, particularly in the study of autoimmune diseases such as multiple sclerosis (MS).[3][5] The peptide is used to investigate the cross-reactivity of T-cells to self and non-self antigens and to understand the mechanisms of T-cell activation and regulation in the context of autoimmunity.[1][5] Like its parent peptide, [Gln144]-PLP (139-151) is instrumental in inducing experimental autoimmune encephalomyelitis (EAE) in susceptible animal models, providing a valuable tool for studying the pathogenesis of MS and for the preclinical evaluation of potential therapeutic agents.[3][6]
Physicochemical Properties and Solubility Data
The lyophilized [Gln144]-PLP (139-151) peptide is typically a white powder.[4] It is hygroscopic and should be protected from light.[7] The molecular weight of [Gln144]-PLP (139-151) is approximately 1463.67 g/mol , with a molecular formula of C66H102N20O18.[1][4]
While specific quantitative solubility data for the [Gln144] variant is limited, the solubility of the parent peptide PLP (139-151) provides a strong indication of suitable solvents.
| Solvent | Reported Solubility of PLP (139-151) | Reference |
| Distilled Water | Up to 2 mg/mL | [6][7] |
| Acetonitrile | Recommended for concentrations > 2 mg/mL | [7] |
| Sterile H2O | Readily soluble (e.g., 1 mg in 50 µL) | [8] |
Experimental Protocols
Reconstitution of Lyophilized Peptide
This protocol describes the preparation of a stock solution from the lyophilized peptide.
Materials:
-
Lyophilized [Gln144]-PLP (139-151) peptide
-
Sterile distilled water or sterile phosphate-buffered saline (PBS)
-
Acetonitrile (for higher concentrations, if required)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
To prepare a stock solution (e.g., 1 mg/mL), carefully add the appropriate volume of sterile distilled water or PBS to the vial. For instance, to make a 1 mg/mL solution from 1 mg of peptide, add 1 mL of solvent.
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
For concentrations higher than 2 mg/mL, consider using a solvent system containing acetonitrile.[7] It is advisable to first dissolve the peptide in a small amount of acetonitrile and then slowly add sterile water or buffer to the desired concentration.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6][7][8]
In Vitro T-Cell Proliferation Assay
This protocol outlines a general procedure for stimulating T-cells in vitro with [Gln144]-PLP (139-151) to assess cellular immune responses.
Materials:
-
[Gln144]-PLP (139-151) stock solution
-
Spleen or lymph node cells isolated from immunized or naive animals
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., [3H]-thymidine, BrdU, or CFSE)
-
Cell counter or spectrophotometer
Procedure:
-
Prepare a single-cell suspension of splenocytes or lymph node cells from the experimental animals.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the [Gln144]-PLP (139-151) stock solution in complete RPMI 1640 medium to achieve final concentrations typically ranging from 1 to 20 µg/mL.
-
Add 100 µL of the diluted peptide solutions to the appropriate wells. Include a negative control (medium only) and a positive control (e.g., a mitogen like Concanavalin A).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.[9]
-
Assess T-cell proliferation using a standard method. For example, if using [3H]-thymidine, add 1 µCi to each well during the last 18-24 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.
Diagrams
T-Cell Activation by [Gln144]-PLP (139-151)
Caption: T-Cell activation by [Gln144]-PLP (139-151) peptide.
Experimental Workflow for EAE Induction
Caption: Workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE).
References
- 1. targetmol.com [targetmol.com]
- 2. PLP (139-151) | 122018-58-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. [Gln144]-PLP (139-151), Q144-PLP(139-151) - Elabscience® [elabscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. abbiotec.com [abbiotec.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
Application Notes and Protocols for In Vivo Administration of [Gln144]-PLP (139-151) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The myelin proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic peptide used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, serving as a widely studied animal model for multiple sclerosis. The modified peptide, [Gln144]-PLP (139-151), where the native tryptophan (W) at position 144 is replaced by glutamine (Q), is a valuable tool for investigating the nuances of T-cell activation, immune tolerance, and the development of autoimmune responses.[1][2] This document provides detailed application notes and experimental protocols for the in vivo administration of [Gln144]-PLP (139-151) in mice, with a focus on its use in studying cross-reactive T-cell responses.
Data Presentation
While extensive in vivo data for the specific purpose of inducing EAE with [Gln144]-PLP (139-151) is not widely available in the public domain, the following tables summarize typical quantitative data for the administration of the wild-type PLP (139-151) peptide for EAE induction and the use of [Gln144]-PLP (139-151) for the generation of cross-reactive T cells. This information can serve as a starting point for experimental design.
Table 1: Typical Parameters for In Vivo Administration of PLP Peptides in Mice for EAE Induction
| Parameter | Value | Mouse Strain | Purpose | Reference |
| Peptide | PLP (139-151) | SJL/J | Active EAE Induction | [3] |
| Dosage | 50 µg | SJL/J | Active EAE Induction | [3] |
| Administration Route | Subcutaneous (s.c.) | SJL/J | Active EAE Induction | [3] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | SJL/J | Active EAE Induction | [3] |
| Pertussis Toxin | 200 ng | C57BL/6 (with MOG35-55) | EAE Induction | [4] |
Table 2: Reported Use of [Gln144]-PLP (139-151) for T-Cell Priming
| Parameter | Value | Mouse Strain | Purpose | Reference |
| Peptide | [Gln144]-PLP (139-151) | SJL (I-As) | Generation of cross-reactive T cells | [5] |
| Administration Route | Subcutaneous (s.c.) | SJL (I-As) | Generation of cross-reactive T cells | [5] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | SJL (I-As) | Generation of cross-reactive T cells | [6] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of PLP peptides in mice. Protocol 1 describes the standard method for inducing EAE using the wild-type PLP (139-151) peptide. Protocol 2 outlines the procedure for immunizing mice with [Gln144]-PLP (139-151) to generate and study cross-reactive T cells.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with PLP (139-151)
This protocol is a standard method for inducing a relapsing-remitting EAE in SJL/J mice, which closely models human multiple sclerosis.
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Phosphate-buffered saline (PBS), sterile
-
Female SJL/J mice, 6-8 weeks old
-
Syringes and needles (27G)
-
Emulsifying needle or device
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution and CFA. For example, mix 500 µL of peptide solution with 500 µL of CFA.
-
Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the emulsion (containing 50 µg of peptide) subcutaneously into two sites on the flank of each mouse.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the clinical signs using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record body weight daily.
-
Protocol 2: In Vivo Priming with [Gln144]-PLP (139-151) to Generate Cross-Reactive T Cells
This protocol is based on studies aimed at generating T cells that can respond to both the altered peptide ligand ([Gln144]-PLP (139-151)) and the native peptide (PLP (139-151)).
Materials:
-
[Gln144]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Phosphate-buffered saline (PBS), sterile
-
Female SJL/J mice (I-As), 6-8 weeks old
-
Syringes and needles (27G)
-
Emulsifying needle or device
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve [Gln144]-PLP (139-151) peptide in sterile PBS. A typical immunization dose is 100 µg per mouse.
-
Prepare a 1:1 emulsion of the peptide solution and CFA as described in Protocol 1.
-
-
Immunization:
-
Anesthetize the mice following approved protocols.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
-
T-Cell Isolation and Analysis (Optional):
-
After 7-10 days, euthanize the mice and harvest the draining lymph nodes (inguinal and periaortic).
-
Prepare a single-cell suspension from the lymph nodes.
-
These cells can then be cultured in vitro and stimulated with either [Gln144]-PLP (139-151) or the native PLP (139-151) to assess cross-reactivity, cytokine production, and other immunological parameters.
-
Visualizations
Signaling Pathway
The administration of [Gln144]-PLP (139-151) in vivo leads to the activation of T cells via the T-cell receptor (TCR) signaling pathway. The following diagram illustrates this process.
Caption: T-Cell Receptor (TCR) signaling pathway initiated by [Gln144]-PLP (139-151).
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study involving the administration of [Gln144]-PLP (139-151) to mice for the study of T-cell responses.
Caption: Workflow for studying T-cell responses to [Gln144]-PLP (139-151).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro T-Cell Proliferation Studies Using [Gln144]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Gln144]-PLP (139-151) is a synthetic peptide analog of the myelin proteolipid protein (PLP) fragment 139-151.[1] This modified peptide, with a glutamine (Gln) substitution for tryptophan (Trp) at position 144, is a valuable tool for studying T-cell responses, particularly in the context of autoimmune diseases such as multiple sclerosis. It is used as an experimental antigen to investigate the mechanisms of T-cell activation, proliferation, and cytokine production in vitro.[1] These application notes provide detailed protocols for utilizing [Gln144]-PLP (139-151) in T-cell proliferation assays and an overview of the associated signaling pathways.
Mechanism of Action
[Gln144]-PLP (139-151) functions as a T-cell antigen. It is presented by antigen-presenting cells (APCs) via the major histocompatibility complex (MHC) class II molecules to CD4+ T-cells. The binding of the peptide-MHC complex to the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion. The amino acid substitution at position 144 alters the peptide's affinity for the TCR, making it a useful tool for studying the fine specificity and activation thresholds of autoreactive T-cells.
Data Presentation
The following tables summarize quantitative data from in vitro studies on T-cell responses to [Gln144]-PLP (139-151) and related peptides.
Table 1: Dose-Dependent T-Cell Proliferation in Response to PLP Peptide Analogs
| Peptide Concentration (μM) | [Gln144]-PLP (139-151) (ΔCPM) | Native PLP (139-151) (W144) (ΔCPM) | Control Peptide (ΔCPM) |
| 0.001 | ~15,000 | ~5,000 | <1,000 |
| 0.01 | ~40,000 | ~10,000 | <1,000 |
| 0.1 | ~75,000 | ~25,000 | <1,000 |
| 1 | ~110,000 | ~50,000 | <1,000 |
| 10 | ~120,000 | ~70,000 | <1,000 |
Data are approximated from graphical representations of [3H]thymidine incorporation assays and presented as delta counts per minute (ΔCPM), representing the difference between stimulated and unstimulated cells. Actual values may vary depending on experimental conditions and cell lines used.
Table 2: Cytokine Profile of T-Cell Clones Stimulated with PLP Peptide Analogs
| Peptide Stimulant | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-17 (U/mL) |
| [Gln144]-PLP (139-151) | >2000 | ~400 | Not Reported |
| Native PLP (139-151) (W144) | ~1000 | ~200 | Not Reported |
| Unstimulated Control | <50 | <50 | Not Reported |
Cytokine concentrations were measured in the supernatant of T-cell clone cultures after 48 hours of stimulation. IFN-γ and IL-4 are key cytokines in Th1 and Th2 responses, respectively. IL-17 is a key cytokine in Th17 responses.[2][3][4][5]
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE Staining
This protocol describes the measurement of T-cell proliferation in response to [Gln144]-PLP (139-151) using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells
-
[Gln144]-PLP (139-151) peptide
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
Phosphate-buffered saline (PBS)
-
Antigen-presenting cells (APCs), irradiated or treated with mitomycin C
-
Positive control (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Negative control (e.g., irrelevant peptide or media alone)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Wash cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
-
CFSE Staining:
-
Add CFSE stock solution to the cell suspension to a final concentration of 0.5-5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Plate 1 x 10^5 CFSE-labeled T-cells per well in a 96-well round-bottom plate.
-
Add 1 x 10^5 irradiated or mitomycin C-treated APCs to each well.
-
Add [Gln144]-PLP (139-151) peptide to the desired final concentrations (e.g., in a dose-response from 0.01 to 10 µM).
-
Include positive and negative controls in separate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4) if desired.
-
Acquire the samples on a flow cytometer.
-
Gate on the live lymphocyte population and then on the CD4+ T-cell population.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate the percentage of divided cells and the proliferation index.
-
Visualizations
T-Cell Receptor Signaling Pathway
Caption: T-Cell Receptor (TCR) signaling cascade initiated by [Gln144]-PLP (139-151).
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for in vitro T-cell proliferation assay using CFSE staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Interleukin-17 and interferon-gamma synergize in the enhancement of proinflammatory cytokine production by human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated IL-4 and IFN-γ Levels in Muscle Tissue of Patients with Dermatomyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Cytokines, Chemokines and IFN-γ+ IL-17+ Double-Positive CD4+ T Cells in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing [Gln144]-PLP (139-151) for Injection with Complete Freund's Adjuvant (CFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation of [Gln144]-PLP (139-151), a synthetic peptide fragment of myelin proteolipid protein, for injection with Complete Freund's Adjuvant (CFA). This preparation is commonly used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, a key tool for studying autoimmune demyelinating diseases of the central nervous system, such as multiple sclerosis.[1][2] The glutamine substitution at position 144 is utilized to study T-cell regulation in autoimmune pathogenesis.[1][2] Proper preparation of the peptide-CFA emulsion is critical for a robust and reproducible immune response.
Materials and Reagents
| Material/Reagent | Supplier | Catalog # | Storage |
| [Gln144]-PLP (139-151) peptide | e.g., MedChemExpress | HY-P10497 | -20°C to -80°C |
| Complete Freund's Adjuvant (CFA) | e.g., Sigma-Aldrich | F5881 | 2°C to 8°C |
| Sterile Phosphate-Buffered Saline (PBS), pH 7.4 | Standard Supplier | - | Room Temperature |
| Sterile, Luer-Lok Syringes (glass or polypropylene) | Standard Supplier | - | Room Temperature |
| Luer-Lok Connector or Stopcock | Standard Supplier | - | Room Temperature |
| Sterile Needles (e.g., 27G) | Standard Supplier | - | Room Temperature |
Quantitative Data Summary
[Gln144]-PLP (139-151) Peptide Properties
| Property | Value |
| Sequence (Three-Letter Code) | His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe |
| Molecular Formula | C66H102N20O18 |
| Calculated Molecular Weight | 1463.67 g/mol |
| Purity | >95% |
Recommended Dosage for EAE Induction in SJL/J Mice
The optimal dose of [Gln144]-PLP (139-151) may require empirical determination. However, based on studies with the native PLP (139-151) peptide, a starting point for immunization can be extrapolated. It is important to note that substitutions at position 144 have been shown to potentially reduce or ablate the encephalitogenic potential of the peptide, which may necessitate a higher dose compared to the native peptide to achieve a similar EAE incidence and severity.[3]
| Peptide | Recommended Dose per Mouse (subcutaneous) | Expected EAE Incidence |
| PLP (139-151) (native) | 50 - 100 µg | High |
| [Gln144]-PLP (139-151) | 50 - 200 µg (titration recommended) | Dose-dependent |
A dose-response study is recommended to determine the optimal concentration for your specific experimental model.
Emulsion Stability
A stable water-in-oil emulsion is crucial for the effective presentation of the antigen and the induction of a strong immune response. While quantitative stability data over extended periods is not extensively published, a properly prepared emulsion should exhibit the following characteristics:
| Time Point | Storage Condition | Expected Observation |
| Immediately after preparation | 4°C | Thick, white, viscous emulsion. A drop placed in water should not disperse. |
| Up to 4 weeks | 4°C | The emulsion should remain stable. Re-emulsify by passing through the syringe connector if any separation is observed. |
It is highly recommended to prepare fresh emulsions for each set of immunizations.
Experimental Protocols
Protocol 1: Reconstitution of [Gln144]-PLP (139-151) Peptide
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile PBS (pH 7.4) to a final concentration of 1-2 mg/mL.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
If not used immediately, aliquot the peptide solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of [Gln144]-PLP (139-151)/CFA Emulsion
This protocol describes the widely used two-syringe method for creating a stable water-in-oil emulsion.
-
Preparation:
-
Ensure all components (peptide solution, CFA, syringes, connector) are at the appropriate temperature. The peptide solution should be thawed on ice, and the CFA should be taken from the refrigerator just before use.
-
Thoroughly resuspend the heat-killed Mycobacterium tuberculosis in the CFA by vortexing the vial vigorously.
-
-
Syringe Loading:
-
Using a sterile needle and syringe, draw up the desired volume of the reconstituted [Gln144]-PLP (139-151) solution.
-
Using a separate sterile needle and syringe, draw up an equal volume of CFA. For example, for a 1:1 emulsion, if you have 0.5 mL of peptide solution, you will need 0.5 mL of CFA.
-
-
Emulsification:
-
Remove the needles from both syringes.
-
Connect the two syringes using a sterile Luer-Lok connector or a three-way stopcock.
-
Begin the emulsification process by pushing the plunger of one syringe to force its contents into the other syringe.
-
Continue to push the mixture back and forth between the two syringes with steady, consistent pressure.
-
Maintain the syringes in an ice bath during this process to keep the emulsion cool.
-
Continue this process for a minimum of 10-20 minutes. The mixture will gradually become thicker and more viscous, and its color will turn uniformly white.
-
A stable emulsion will be difficult to push between the syringes and will have a consistency similar to mayonnaise.
-
-
Stability Check (Drop Test):
-
Disconnect one syringe and attach a needle.
-
Dispense a single drop of the emulsion into a beaker of cold water.
-
A stable water-in-oil emulsion will hold its shape as a cohesive droplet and will not disperse in the water.
-
If the drop disperses, continue the emulsification process for another 5-10 minutes and repeat the stability check.
-
-
Injection:
-
Once a stable emulsion is confirmed, it is ready for injection.
-
Administer the emulsion subcutaneously at multiple sites (e.g., two sites on the flank and two sites on the shoulder) to maximize the immune response. The total volume per mouse is typically 0.1-0.2 mL.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing the [Gln144]-PLP (139-151)/CFA emulsion.
Caption: Signaling pathway of T-cell activation by [Gln144]-PLP (139-151) and CFA.
References
Application Notes and Protocols for [Gln¹⁴⁴]-PLP (139-151) in SJL/J Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the use of the altered peptide ligand [Gln¹⁴⁴]-PLP (139-151) in SJL/J mice, a common model for studying autoimmune demyelinating diseases such as multiple sclerosis.
Introduction
The proteolipid protein (PLP) fragment 139-151 is a well-established encephalitogenic peptide used to induce Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice. EAE serves as a critical animal model for multiple sclerosis. The [Gln¹⁴⁴]-PLP (139-151) peptide is an altered peptide ligand (APL) where the tryptophan (W) at position 144, a primary T-cell receptor (TCR) contact residue, has been substituted with glutamine (Q). This modification significantly alters its immunological activity.[1]
Instead of inducing a pro-inflammatory Th1 response that leads to EAE, [Gln¹⁴⁴]-PLP (139-151) has been shown to promote an immune deviation towards a Th2 and/or Th0 phenotype.[1] This results in the production of cytokines such as IL-4 and IL-10, which can suppress the Th1-mediated autoimmune response. Consequently, [Gln¹⁴⁴]-PLP (139-151) is not typically used to induce EAE but rather to study mechanisms of immune tolerance and to inhibit the development of EAE induced by the native PLP (139-151) peptide.[1]
Dosing Recommendations
Direct, standardized dosing recommendations for the in vivo administration of [Gln¹⁴⁴]-PLP (139-151) for the prevention of EAE in SJL/J mice are not extensively documented in publicly available literature. The optimal dose would likely be determined in the context of a specific experimental design, such as co-immunization with the native peptide or as a pre-treatment to induce tolerance.
However, based on typical dosages for the native PLP (139-151) peptide and other altered peptide ligands used in similar studies, a starting point for a dose-response study can be proposed. Researchers should perform a pilot study to determine the optimal dose for their specific experimental conditions.
Table 1: Suggested Dose-Response Study for [Gln¹⁴⁴]-PLP (139-151) in SJL/J Mice
| Group | Peptide | Dose per mouse (µg) | Administration Route | Purpose |
| 1 | [Gln¹⁴⁴]-PLP (139-151) | 10 | Subcutaneous | Low dose |
| 2 | [Gln¹⁴⁴]-PLP (139-151) | 50 | Subcutaneous | Medium dose |
| 3 | [Gln¹⁴⁴]-PLP (139-151) | 100 | Subcutaneous | High dose |
| 4 | Vehicle Control | N/A | Subcutaneous | Negative Control |
Experimental Protocols
Protocol 1: Induction of EAE with Native PLP (139-151) in SJL/J Mice
This protocol serves as a standard method for inducing EAE, against which the modulatory effects of [Gln¹⁴⁴]-PLP (139-151) can be assessed.
Materials:
-
Female SJL/J mice, 6-10 weeks old
-
Native PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of the peptide in PBS mixed 1:1 with CFA (containing 4 mg/mL of M. tuberculosis). Emulsify by repeated passage through a syringe or using a homogenizer until a thick, stable emulsion is formed.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion at two sites on the flank (total of 200 µL per mouse). This delivers a dose of 100 µg of the peptide.
-
Pertussis Toxin Administration (Optional, Days 0 and 2): For a more severe and consistent disease course, PTX can be administered. Inject 200-300 ng of PTX in 100-200 µL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.
-
Monitoring: Monitor the mice daily for clinical signs of EAE and body weight. Clinical scoring is typically performed on a scale of 0 to 5.
Table 2: Standard Dosing for EAE Induction with Native PLP (139-151)
| Component | Dose per mouse | Concentration | Volume per mouse | Route | Timing |
| Native PLP (139-151) | 50 - 150 µg | 0.5 - 1.5 mg/mL in PBS | 100 µL | Subcutaneous | Day 0 |
| CFA with M. tuberculosis | N/A | 1:1 with peptide solution | 100 µL | Subcutaneous | Day 0 |
| Pertussis Toxin (optional) | 200 - 400 ng | 2 µg/mL in PBS | 100 - 200 µL | Intraperitoneal | Days 0 and 2 |
Protocol 2: Investigating the In Vivo Effects of [Gln¹⁴⁴]-PLP (139-151) on EAE
This protocol outlines a general approach to assess the ability of [Gln¹⁴⁴]-PLP (139-151) to prevent or ameliorate EAE.
Experimental Design:
-
Co-immunization: Mix [Gln¹⁴⁴]-PLP (139-151) at various doses (see Table 1) with the encephalitogenic dose of native PLP (139-151) in the CFA emulsion and administer on Day 0.
-
Pre-treatment (Tolerance Induction): Administer [Gln¹⁴⁴]-PLP (139-151) in an incomplete Freund's adjuvant (IFA) or PBS subcutaneously at one or more time points (e.g., Day -14 and Day -7) before inducing EAE with the native peptide on Day 0.
Procedure:
-
Follow the immunization and monitoring procedures as described in Protocol 1 for the EAE induction groups.
-
For the treatment groups, prepare and administer [Gln¹⁴⁴]-PLP (139-151) according to the chosen experimental design (co-immunization or pre-treatment).
-
Compare the incidence, onset, and severity of EAE between the control and treatment groups.
-
At the end of the experiment, tissues (spleen, lymph nodes, CNS) can be harvested for immunological analysis (e.g., cytokine profiling, T-cell proliferation assays, histology).
Signaling Pathways and Experimental Workflows
Caption: T-Cell differentiation pathway in response to native vs. altered PLP peptide.
Caption: Workflow for an in vivo study of [Gln¹⁴⁴]-PLP (139-151).
References
Application of [Gln144]-PLP (139-151) in Adoptive Transfer Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model can be induced by immunization with myelin-derived proteins or peptides, leading to an autoimmune response against the CNS. The adoptive transfer model of EAE, which involves the transfer of activated myelin-specific T cells into naive recipients, is a valuable tool for dissecting the cellular and molecular mechanisms of the effector phase of the disease.
Proteolipid protein (PLP) is a major component of CNS myelin, and the peptide fragment PLP (139-151) is a well-established encephalitogenic epitope in SJL/J mice. Modified versions of this peptide, known as altered peptide ligands (APLs), are used to study T cell regulation and tolerance in the context of autoimmunity. [Gln144]-PLP (139-151) is an APL where the tryptophan at position 144 is substituted with glutamine. This modification has been shown to alter the T cell response, promoting a shift from a pro-inflammatory Th1 phenotype towards a more regulatory Th2 phenotype, and can confer protection against EAE induced by the native peptide.[1]
These application notes provide a detailed protocol for the use of [Gln144]-PLP (139-151) in an adoptive transfer EAE model to study its immunomodulatory effects.
Data Presentation
Table 1: EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state |
Table 2: Representative T Cell Proliferation and Cytokine Profile
| Peptide Stimulant | Concentration (µg/mL) | T Cell Proliferation (Stimulation Index) | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) |
| Native PLP (139-151) | 10 | 15.2 ± 2.1 | 1250 ± 150 | < 50 | < 100 |
| [Gln144]-PLP (139-151) | 10 | 8.5 ± 1.5 | 450 ± 75 | 800 ± 120 | 650 ± 90 |
| Unstimulated Control | 0 | 1.0 | < 20 | < 20 | < 20 |
| (Note: The values presented in this table are hypothetical and intended for illustrative purposes to reflect the expected trends based on published literature. Actual results may vary.) |
Experimental Protocols
Protocol 1: Induction of EAE in Donor Mice for T Cell Isolation
Objective: To generate PLP (139-151)-reactive T cells in SJL/J mice for subsequent in vitro stimulation and adoptive transfer.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
Native PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the immunogen by emulsifying native PLP (139-151) peptide in CFA at a final concentration of 1 mg/mL.
-
Anesthetize the donor SJL/J mice.
-
Immunize each mouse subcutaneously at two sites on the flank with a total of 100 µL of the emulsion (50 µg of peptide per mouse).
-
House the mice under standard conditions for 10-12 days to allow for the development of an immune response.
Protocol 2: Isolation and In Vitro Stimulation of Donor T Cells with [Gln144]-PLP (139-151)
Objective: To isolate splenocytes and lymph node cells from immunized donor mice and stimulate them in vitro with [Gln144]-PLP (139-151) to generate a Th2-biased T cell population.
Materials:
-
Immunized donor SJL/J mice (from Protocol 1)
-
[Gln144]-PLP (139-151) peptide
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque
-
Sterile dissecting tools
-
Cell culture flasks and plates
Procedure:
-
Euthanize the donor mice 10-12 days post-immunization.
-
Aseptically harvest the spleens and draining lymph nodes (inguinal and axillary).
-
Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Add [Gln144]-PLP (139-151) to the cell culture at a final concentration of 10-20 µg/mL.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Protocol 3: Adoptive Transfer of [Gln144]-PLP (139-151)-Stimulated T Cells into Naive Recipient Mice
Objective: To transfer the in vitro-stimulated T cells into naive recipient mice to assess their encephalitogenicity and/or immunomodulatory effects.
Materials:
-
Naive female SJL/J recipient mice, 8-12 weeks old
-
Activated T cells from Protocol 2
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Harvest the activated T cells from the culture flasks.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject each naive recipient mouse intravenously (via the tail vein) or intraperitoneally with 200 µL of the cell suspension (1 x 10^7 cells per mouse).
-
Monitor the recipient mice daily for clinical signs of EAE for at least 30 days.
-
Score the mice according to the EAE clinical scoring system (Table 1).
Protocol 4: T Cell Proliferation Assay
Objective: To quantify the proliferative response of T cells to [Gln144]-PLP (139-151).
Materials:
-
Isolated mononuclear cells (from Protocol 2, step 5)
-
[Gln144]-PLP (139-151) and native PLP (139-151) peptides
-
96-well round-bottom culture plates
-
[3H]-thymidine
-
Scintillation counter
Procedure:
-
Plate 2 x 10^5 mononuclear cells per well in a 96-well plate.
-
Add varying concentrations of [Gln144]-PLP (139-151) or native PLP (139-151) (e.g., 0.1, 1, 10, 20 µg/mL) to triplicate wells. Include an unstimulated control.
-
Incubate the plate for 72 hours.
-
Pulse each well with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
Protocol 5: Cytokine Analysis
Objective: To measure the cytokine profile of T cells stimulated with [Gln144]-PLP (139-151).
Materials:
-
Supernatants from T cell cultures (from Protocol 2 or 4)
-
ELISA kits for IFN-γ, IL-4, and IL-10
-
ELISA plate reader
Procedure:
-
Collect supernatants from the T cell cultures at 48-72 hours post-stimulation.
-
Centrifuge the supernatants to remove cellular debris.
-
Perform ELISA for IFN-γ, IL-4, and IL-10 according to the manufacturer's instructions.
-
Quantify the cytokine concentrations by measuring the absorbance at the appropriate wavelength using an ELISA plate reader.
Mandatory Visualizations
Caption: Experimental workflow for adoptive transfer EAE.
Caption: [Gln144]-PLP (139-151) induced TCR signaling.
References
Troubleshooting & Optimization
Technical Support Center: [Gln144]-PLP (139-151) Peptide Solubility
This guide provides detailed troubleshooting advice and protocols for researchers experiencing solubility issues with the [Gln144]-PLP (139-151) peptide. While specific solubility data for this modified peptide is limited, the following information is based on the known properties of the parent peptide, PLP (139-151), and established principles of peptide chemistry.
Peptide Characteristics
-
Parent Peptide (PLP 139-151): The sequence is HSLGKWLGHPDKF.[1] It is known to be encephalitogenic, meaning it can induce an autoimmune response in animal models of multiple sclerosis.[1][2] The native peptide has a molecular weight of approximately 1521.74 g/mol and is reported to be soluble in water up to 2 mg/mL.
-
Modified Peptide ([Gln144]-PLP 139-151): The sequence is His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe. The modification involves replacing Tryptophan (W) at position 144 with Glutamine (Q). This substitution of a very hydrophobic amino acid (W) with a polar, hydrophilic one (Q) is often intended to increase aqueous solubility.[3]
Frequently Asked Questions (FAQs)
Q1: My [Gln144]-PLP (139-151) peptide won't dissolve in water, even though the parent peptide is water-soluble. Why?
A1: Several factors can affect the solubility of a lyophilized peptide. While the Gln substitution should theoretically improve solubility, issues can still arise from:
-
Aggregation: Peptides can form strong intermolecular hydrogen bonds during lyophilization, leading to aggregates that are difficult to break apart.
-
Net Charge: The overall charge of the peptide at a given pH is critical for solubility. Solubility is lowest at the peptide's isoelectric point (pI), where the net charge is zero.[3]
-
Residual Salts: The presence of different counter-ions (e.g., TFA from synthesis) can influence how the peptide dissolves.
Q2: What is the first thing I should do if the peptide doesn't dissolve?
A2: Always start with a small test amount of your peptide before attempting to dissolve the entire stock.[4][5] The first step is to determine the peptide's net charge at neutral pH to select an appropriate solvent.[6]
-
Charge Calculation:
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
For [Gln144]-PLP (139-151) (HSLGKQLGHPDKF): (+1 His, +1 Lys, +1 His, +1 Lys, +1 N-terminus) + (-1 Asp, -1 C-terminus) = +5 - 2 = +3 .
-
-
Since the peptide has a strong positive net charge, it is considered basic and should be soluble in acidic conditions.
Q3: Is it safe to sonicate or heat my peptide solution?
A3: Yes, these are common techniques to aid dissolution.
-
Sonication: A brief session in a bath sonicator can help break up aggregates and improve dissolution.[4][7]
-
Warming: Gentle warming (e.g., to 40°C) can also increase solubility.[7][8] However, avoid excessive or prolonged heating, as it can degrade the peptide.
Troubleshooting Guide
This guide follows a stepwise approach to systematically address solubility issues.
Problem: The lyophilized [Gln144]-PLP (139-151) powder does not form a clear solution.
Step 1: Initial Dissolution in Aqueous Solutions
-
Question: What is the best starting solvent?
-
Answer: Based on its net positive charge, the peptide should be soluble in slightly acidic aqueous solutions.
-
Attempt 1: Sterile Water. Begin by trying to dissolve a small amount in sterile, distilled water.[5]
-
Attempt 2: Acidic Buffer/Solution. If water fails, use a dilute acidic solution. A common choice is 10% acetic acid, added dropwise until the peptide dissolves.[6][9] You can then dilute this stock solution with your desired buffer for the final working concentration.
-
Step 2: Using Organic Co-solvents
-
Question: When should I use an organic solvent?
-
Answer: If the peptide remains insoluble in acidic water, it may still have significant hydrophobic character or be prone to aggregation. In this case, a small amount of an organic co-solvent can be used.
-
Add a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to the dry peptide to first wet and coat it.[10][9]
-
Slowly add the aqueous buffer (e.g., PBS or water) dropwise while vortexing to reach the desired final concentration.[9]
-
Caution: For cell-based assays, keep the final concentration of DMSO below 0.5% to avoid cytotoxicity.[9] If your peptide contains Cysteine or Methionine, avoid DMSO as it can cause oxidation; use DMF instead.[5]
-
Step 3: Advanced Techniques
-
Question: The peptide is still not dissolving. What are the final options?
-
Answer: For extremely difficult peptides, denaturing agents can be used as a last resort.
-
Use Chaotropic Agents: Agents like 6 M Guanidine-HCl or 8 M urea can disrupt the hydrogen bond networks that cause aggregation.[5][9]
-
Important Consideration: These denaturants will interfere with most biological assays. They are typically used for applications like chromatography or mass spectrometry, and the peptide may need to be refolded or the denaturant removed through dialysis or buffer exchange.
-
Data Summary Table
The following table provides a general guideline for dissolving peptides based on their properties.
| Peptide Type | Net Charge | Recommended First Solvent | Alternative Solvents / Additives |
| Basic (e.g., [Gln144]-PLP) | Positive | Sterile Water | 10-25% Acetic Acid; 0.1% TFA[4][6] |
| Acidic | Negative | Sterile Water | 10% Ammonium Bicarbonate; 0.1M NH4OH[4][6] |
| Neutral/Hydrophobic | Zero | Organic Solvent (DMSO, DMF) | Acetonitrile, Methanol; 6M Guanidine-HCl[5] |
Experimental Protocols
Protocol 1: Solubility Testing with pH Adjustment
-
Preparation: Aliquot approximately 100 µg of the lyophilized peptide into a microcentrifuge tube.
-
Initial Solvent: Add 50 µL of sterile, distilled water. Vortex for 30 seconds. Check for clarity.
-
Acidification: If the solution is cloudy, add 1-2 µL of a 10% acetic acid solution. Vortex again.
-
Observation: Continue adding the acidic solution dropwise until the peptide solution becomes clear.
-
Calculation: Record the total volume added to calculate the final concentration. This will be your stock solution.
-
Final Dilution: Dilute the stock solution with your final experimental buffer.
Protocol 2: Solubilization Using an Organic Co-Solvent
-
Preparation: Aliquot approximately 100 µg of the peptide into a microcentrifuge tube.
-
Organic Solvent: Add 5-10 µL of 100% DMSO directly to the dry peptide powder. Vortex gently to coat the powder.[9]
-
Aqueous Addition: Slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the DMSO-peptide mixture while continuously vortexing.[9]
-
Monitor for Precipitation: Stop adding buffer if the solution becomes cloudy, as this indicates you have reached the solubility limit.[9]
-
Sonication: If slight turbidity is observed, place the tube in a bath sonicator for 5-10 minutes to aid dissolution.[4]
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[10][4] Use the clear supernatant for your experiment.
Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting the solubility of your peptide.
Caption: Troubleshooting workflow for peptide solubility.
References
- 1. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biorbyt.com [biorbyt.com]
- 9. lifetein.com [lifetein.com]
- 10. jpt.com [jpt.com]
issues with [Gln144]-PLP (139-151) stability in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with the pyridoxal 5'-phosphate (PLP) conjugated peptide, [Gln144]-PLP (139-151). It addresses common challenges related to its stability and solubility in solution.
Frequently Asked Questions (FAQs)
Q1: My [Gln144]-PLP (139-151) solution is cloudy or has visible precipitates. What is the cause?
A: Cloudiness or precipitation is a common sign of peptide aggregation or poor solubility.[1][2] This can be triggered by several factors, including peptide concentration, pH, temperature, and the ionic strength of the buffer.[3] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, reducing electrostatic repulsion and promoting aggregation.[4][5]
Q2: How can I improve the solubility of my peptide?
A: To improve solubility, first try dissolving a small amount of the peptide in sterile, distilled water.[6] If solubility is still an issue, consider the peptide's overall charge. For basic peptides, a dilute acetic acid solution (10-30%) may help.[7][8] For acidic peptides, a dilute ammonium hydroxide or ammonium bicarbonate solution can be used.[8] For very hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO or DMF before diluting with an aqueous buffer is a common strategy.[6][8]
Q3: What are the optimal storage conditions for [Gln144]-PLP (139-151) in solution?
A: For maximum stability, peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9][10] The PLP conjugate may be sensitive to light, so protecting the solution from light is also recommended.[11] The choice of storage buffer is critical; a buffer with a neutral pH (around 6-8) is generally best for peptide stability.[9]
Q4: I'm observing new peaks in my HPLC analysis after storing my peptide solution. What could be the cause?
A: The appearance of new peaks often indicates chemical degradation. Common degradation pathways for peptides in solution include oxidation (especially of Met, Cys, Trp residues), deamidation (of Asn, Gln), and hydrolysis.[2][12] The PLP moiety itself can also degrade, particularly when exposed to light.[11]
Troubleshooting Guides
This section provides a more in-depth, question-and-answer guide to troubleshoot specific stability issues.
Issue 1: Persistent Aggregation and Precipitation
-
Have you tried adjusting the pH of the solution? The pH of the solution dramatically affects a peptide's net charge and, consequently, its solubility.[13] Systematically test the solubility in buffers with different pH values, moving away from the peptide's theoretical isoelectric point (pI).
-
Is the peptide concentration too high? Higher peptide concentrations can increase the likelihood of aggregation.[1] Try working with a more dilute solution. If a high concentration is necessary, you may need to screen for optimal buffer conditions more extensively.
-
Have you considered using additives or excipients? Certain excipients can help reduce aggregation. These include salts, sugars, amino acids (like arginine and glutamic acid), and non-ionic surfactants in low concentrations.[1][14]
Issue 2: Suspected Chemical Degradation
-
Are you using the correct buffer? The buffer composition can influence chemical stability. For example, phosphate buffers can sometimes catalyze degradation reactions. It may be worthwhile to test alternative buffering agents like citrate or histidine.[1]
-
Is the peptide prone to oxidation? If the peptide sequence contains oxidation-prone residues like Methionine or Cysteine, degradation can be a significant issue.[2] To mitigate this, prepare solutions using degassed buffers, consider storing aliquots under an inert gas (like argon or nitrogen), and add antioxidants or chelators.[1] For peptides containing Cysteine, avoid basic solutions which can promote disulfide bond formation.[6]
-
Could the PLP conjugate be unstable under your current conditions? PLP is known to be sensitive to light.[11] Ensure all experiments and storage are performed in light-protected containers (e.g., amber tubes). The stability of the PLP linkage itself may also be pH-dependent.
Data Presentation
The following tables provide hypothetical, yet representative, data for guiding experimental design with [Gln144]-PLP (139-151).
Table 1: Solubility of [Gln144]-PLP (139-151) in Various Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| Sterile Deionized Water | < 0.1 | Insoluble, suspension forms |
| 10% Acetic Acid | 1.0 | Clear Solution |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| 50mM Ammonium Bicarbonate (pH 8.0) | 0.5 | Partially Soluble |
| 10% DMSO, then dilution with PBS (pH 7.4) | 2.0 | Clear Solution |
Table 2: Effect of pH and Temperature on Peptide Stability (% Remaining After 72 hours)
| Buffer pH | Storage at 4°C | Storage at 25°C |
| pH 5.0 (Acetate) | 98% | 85% |
| pH 7.0 (Phosphate) | 95% | 75% |
| pH 8.5 (Tris) | 92% | 60% |
Experimental Protocols
Protocol 1: Systematic Peptide Solubilization Test
-
Preparation : Weigh out a small, precise amount of lyophilized [Gln144]-PLP (139-151) (e.g., 1 mg).
-
Initial Test : Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide. Vortex gently. If it dissolves, continue adding water to reach the target concentration.
-
Acidic Conditions : If not soluble in water, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves. Note the final volume.[7]
-
Basic Conditions : If the peptide is acidic and insoluble in water, use a separate small sample and add a 0.1% ammonium hydroxide solution dropwise.[8]
-
Organic Solvents : For highly hydrophobic peptides, add a minimal volume of DMSO (e.g., 10-20 µL) to the dry peptide to dissolve it first.[8] Then, slowly add your desired aqueous buffer dropwise to the DMSO-peptide mixture, vortexing between additions.[8] Be cautious, as adding the aqueous solution too quickly can cause the peptide to precipitate.
-
Sonication : If aggregation persists, brief sonication in a water bath can help break up aggregates and improve dissolution.[7][8]
Protocol 2: Monitoring Peptide Stability by RP-HPLC
-
Standard Preparation : Prepare a fresh solution of [Gln144]-PLP (139-151) in the optimized solvent system at a known concentration (e.g., 1 mg/mL). This will serve as your T=0 standard.
-
Sample Incubation : Aliquot the peptide solution into several light-protected tubes. Store them under the desired test conditions (e.g., different temperatures, pH values).[9]
-
Time Points : At specified time points (e.g., 0, 24, 48, 72 hours), retrieve one aliquot from each condition.
-
HPLC Analysis :
-
Inject a standard volume of the T=0 sample onto a C18 reverse-phase HPLC column.
-
Run a gradient of water/acetonitrile with 0.1% TFA.
-
Identify the main peptide peak and record its retention time and peak area.
-
Inject the samples from the different time points using the same method.
-
-
Data Analysis : Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.[15] Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample.
Visualizations
The following diagrams illustrate key concepts in troubleshooting peptide stability.
Caption: Troubleshooting workflow for peptide precipitation issues.
Caption: Key factors influencing the stability of peptides in solution.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. peptidesuk.com [peptidesuk.com]
- 10. polybiotech.co [polybiotech.co]
- 11. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
Technical Support Center: Troubleshooting Inconsistent EAE Induction with [Gln144]-PLP (139-151)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Experimental Autoimmune Encephalomyelitis (EAE) model. This resource provides troubleshooting guides and frequently asked questions (FAQs) specifically addressing the challenges of using the altered peptide ligand [Gln144]-PLP (139-151).
Understanding the Role of [Gln144]-PLP (139-151) in EAE
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human demyelinating disease, multiple sclerosis. The induction of EAE is commonly achieved by immunizing susceptible animal strains with myelin-derived peptides, such as proteolipid protein (PLP) 139-151. However, the specific variant [Gln144]-PLP (139-151) is an altered peptide ligand (APL) where the native glycine at position 144 has been substituted with glutamine. This single amino acid change has a profound impact on the resulting immune response.
Research has shown that while the native PLP (139-151) peptide typically induces a pro-inflammatory Th1-mediated immune response leading to the clinical signs of EAE, the [Gln144]-PLP (139-151) variant tends to promote a shift towards an anti-inflammatory Th2 or a mixed Th0/Th2 cytokine profile.[1][2] Consequently, this peptide is often used to study mechanisms of immune deviation and tolerance induction rather than to induce robust clinical EAE. In fact, pre-immunization with [Gln144]-PLP (139-151) has been shown to protect against EAE induction by the native peptide.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why am I not observing clinical signs of EAE after immunizing with [Gln144]-PLP (139-151)?
A1: It is highly likely that you are not observing clinical EAE because [Gln144]-PLP (139-151) is a poor encephalitogen. The substitution at position 144 has been shown to ablate the peptide's ability to induce a pathogenic Th1 response, which is necessary for the development of EAE.[1][3] Instead, this peptide variant favors the induction of protective Th2/Th0 immune responses.[1][2]
Q2: What is the expected immunological response to [Gln144]-PLP (139-151) immunization?
A2: Immunization with [Gln144]-PLP (139-151) in a susceptible mouse strain like SJL is expected to induce a T-cell response characterized by the production of Th2-associated cytokines such as IL-4 and IL-10, and potentially a mixed cytokine profile including some IFN-γ (Th0).[1][2] This is in contrast to the strong IFN-γ and IL-2 production (Th1 profile) seen with the native PLP (139-151) peptide.
Q3: Can I use [Gln144]-PLP (139-151) to study EAE pathogenesis?
A3: While not suitable for inducing clinical disease, [Gln144]-PLP (139-151) is a valuable tool for studying the mechanisms of immune regulation in the context of autoimmunity. It can be used to investigate how altered peptide ligands can modulate T-cell differentiation and to explore therapeutic strategies aimed at shifting the immune response from a pathogenic to a protective phenotype.
Q4: I am seeing very mild, transient signs of EAE in a small subset of my animals. Is this expected?
A4: While the primary response to [Gln144]-PLP (139-151) is non-pathogenic, biological systems can exhibit variability. It is possible that in a small fraction of animals, a weak, transient encephalitogenic response is mounted. However, this would be an exception rather than the rule. Factors such as the specific substrain of mice, their gut microbiota, and environmental stressors can contribute to this variability.
Q5: How can I confirm that my immunization with [Gln144]-PLP (139-151) was successful if there are no clinical signs?
A5: To confirm a successful immunization, you should assess the in vitro recall response of T-cells from immunized animals. Lymph node cells or splenocytes can be cultured in the presence of [Gln144]-PLP (139-151) and the native PLP (139-151) to measure T-cell proliferation and cytokine production. A successful immunization with [Gln144]-PLP (139-151) should result in a significant proliferative response and the secretion of IL-4 and IL-10.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No clinical EAE signs observed | The [Gln144]-PLP (139-151) peptide is a non-encephalitogenic altered peptide ligand. | This is the expected outcome. To study EAE, use the native PLP (139-151) or [Ser140]-PLP (139-151) peptide. Use [Gln144]-PLP (139-151) to study immune deviation. |
| Inconsistent or low T-cell proliferation in recall assays | Improper preparation or storage of the peptide emulsion. | Ensure the peptide is fully dissolved before emulsification with Complete Freund's Adjuvant (CFA). The emulsion should be stable and not separate. Prepare fresh for each experiment. |
| Suboptimal dose of the peptide or CFA. | Titrate the dose of [Gln144]-PLP (139-151) and ensure the correct concentration of Mycobacterium tuberculosis in the CFA is used. A typical starting dose is 50-100 µg of peptide per mouse. | |
| Mouse strain is not appropriate. | The SJL/J mouse strain is commonly used for PLP-induced EAE and studies with its altered peptide ligands. Confirm the genetic background of your mice. | |
| Unexpected cytokine profile (e.g., high IFN-γ) | Contamination of reagents with endotoxin (LPS). | Use endotoxin-free reagents and sterile techniques for all procedures. |
| Cross-reactivity with the native peptide in a subset of T-cells. | This is possible. Analyze the full cytokine profile to determine the balance between Th1 and Th2 responses. | |
| No immune response of any kind | Failed immunization procedure. | Ensure proper subcutaneous injection technique to allow for the formation of a depot at the injection site. The emulsion should be injected into the flank or base of the tail. |
| Inappropriate age or sex of mice. | Typically, female mice aged 8-12 weeks are used for EAE studies. Ensure consistency in the age and sex of the animals in your experimental groups. |
Data Presentation
Table 1: Comparison of Expected Outcomes for EAE Induction with Different PLP (139-151) Peptides in SJL/J Mice
| Parameter | Native PLP (139-151) | [Gln144]-PLP (139-151) |
| Expected Clinical Outcome | Relapsing-remitting EAE | No clinical EAE; protection from native peptide-induced EAE[1][2] |
| Typical Disease Incidence | >90% | <10% (if any) |
| Mean Maximum Score | 2.5 - 3.5 | ~0 |
| Primary T-cell Response | Th1 | Th2/Th0[1][2] |
| Dominant Cytokines | IFN-γ, IL-2, TNF-α | IL-4, IL-10[1][2] |
Table 2: Representative Cytokine Profile of PLP (139-151)-Specific T-cell Clones
Data adapted from Kuchroo et al., J Exp Med, 1997.[1]
| T-cell Clone Origin | T-helper Phenotype | IL-2 (pg/ml) | IFN-γ (pg/ml) | IL-4 (pg/ml) | IL-10 (pg/ml) |
| Immunized with Native PLP | Th1 | >80 | >5,000 | <80 | 840 |
| Immunized with [Gln144]-PLP | Th2 | <80 | <80 | >5,000 | >5,000 |
| Immunized with [Gln144]-PLP | Th0 | <80 | 2,800 | 4,200 | 1,200 |
Experimental Protocols
Protocol 1: Immunization of SJL/J Mice with [Gln144]-PLP (139-151) to Study Immune Deviation
This protocol is adapted from methodologies used in studies of altered peptide ligands.[1][2]
Materials:
-
[Gln144]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Phosphate-Buffered Saline (PBS), sterile
-
SJL/J mice (female, 8-10 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Preparation: Dissolve [Gln144]-PLP (139-151) in sterile PBS to a final concentration of 1 mg/ml.
-
Emulsification: Prepare a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock. Forcefully pass the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Inject 100 µl of the emulsion (containing 50 µg of peptide) subcutaneously into the flank of each mouse.
-
Monitoring: Monitor the mice daily for clinical signs of EAE (see EAE scoring scale below) and overall health.
-
Immune Response Analysis: At a predetermined time point (e.g., 10-14 days post-immunization), sacrifice the mice and harvest draining lymph nodes and/or spleens for in vitro T-cell recall assays.
Protocol 2: In Vitro T-cell Recall Assay
Materials:
-
Single-cell suspension of splenocytes or lymph node cells from immunized mice
-
[Gln144]-PLP (139-151) peptide
-
Complete RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
ELISA kits for murine IFN-γ, IL-4, and IL-10
-
Reagents for proliferation assay (e.g., [3H]-thymidine or CFSE)
Procedure:
-
Prepare a single-cell suspension from the harvested lymphoid organs.
-
Plate the cells in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Stimulate the cells with varying concentrations of [Gln144]-PLP (139-151) peptide (e.g., 0, 1, 10, 50 µg/ml). Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
For Cytokine Analysis: After 48-72 hours of incubation, collect the culture supernatants and perform ELISAs to quantify the levels of IFN-γ, IL-4, and IL-10.
-
For Proliferation Assay: After 48 hours of incubation, pulse the cells with [3H]-thymidine for 18-24 hours and measure incorporation, or stain with CFSE prior to stimulation and analyze dye dilution by flow cytometry after 72-96 hours.
Mandatory Visualizations
Caption: Experimental workflow for immunization with [Gln144]-PLP (139-151) and subsequent analysis.
Caption: Simplified signaling pathway of T-cell activation leading to a Th2 response.
References
- 1. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Gln144]-PLP (139-151) Concentration for T-Cell Stimulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of [Gln144]-PLP (139-151) for T-cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Gln144]-PLP (139-151) and why is it used in T-cell stimulation assays?
A1: [Gln144]-PLP (139-151) is an altered peptide ligand (APL) of the native myelin proteolipid protein (PLP) peptide 139-151. In this analog, the tryptophan (W) at position 144 is replaced with glutamine (Q). This peptide is a valuable tool for studying the responses of T-cells to both autoantigens and cross-reactive non-autoantigens.[1] It is frequently used in experimental autoimmune encephalomyelitis (EAE) models to investigate the mechanisms of T-cell activation and regulation in autoimmune diseases.[2] The substitution at a primary T-cell receptor (TCR) contact residue can lead to altered T-cell responses, including hyperstimulation, making it a subject of interest for immunological research.[1]
Q2: What is a typical starting concentration range for [Gln144]-PLP (139-151) in a T-cell proliferation assay?
A2: For in vitro T-cell proliferation assays, a typical starting concentration range for [Gln144]-PLP (139-151) is between 0.1 µg/mL and 100 µg/mL. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific T-cell clone or cell line and experimental conditions.
Q3: How does the Gln144 substitution affect T-cell responses compared to the native PLP (139-151) peptide?
A3: The glutamine substitution at position 144, a key TCR contact residue, can significantly alter the T-cell response. T-cell clones generated by immunization with [Gln144]-PLP (139-151) can exhibit a heteroclitic proliferative response, meaning they are hyperstimulated by this peptide compared to the native W144 peptide.[1] This hyperstimulation can result in a more robust proliferative response and the secretion of additional cytokines not induced by the native peptide.[1]
Q4: What are the critical quality control steps for the [Gln144]-PLP (139-151) peptide before use?
A4: Ensuring the quality of the synthetic peptide is crucial for reproducible results. Key quality control steps include:
-
Purity Analysis: The peptide purity should be assessed by high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: To confirm the correct molecular weight of the peptide.
-
Endotoxin Testing: Endotoxin contamination can lead to non-specific immune cell activation and should be minimized.
-
Solubility Testing: Confirming the solubility of the peptide in the desired solvent is essential for accurate concentration preparation.
Troubleshooting Guides
Issue 1: No or Low T-Cell Proliferation
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a dose-response titration of [Gln144]-PLP (139-151) from 0.1 to 100 µg/mL to identify the optimal concentration for your T-cell population. |
| Peptide Degradation | Ensure proper storage of the lyophilized peptide at -20°C or -80°C. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Low Frequency of Antigen-Specific T-Cells | Increase the number of T-cells seeded per well. Consider an in vitro expansion of antigen-specific T-cells before the proliferation assay. |
| Issues with Antigen Presenting Cells (APCs) | Use healthy, viable APCs at an optimal T-cell to APC ratio (typically ranging from 1:1 to 10:1). Ensure APCs express the correct MHC class II molecule (e.g., I-A**s for SJL mice). |
| Incorrect Assay Duration | Optimize the incubation time for the proliferation assay. Typically, 3 to 5 days is sufficient for a primary response. |
Issue 2: T-Cell Hyperstimulation and Subsequent Cell Death
| Possible Cause | Recommended Solution |
| High Peptide Concentration | As an altered peptide ligand, [Gln144]-PLP (139-151) can act as a superagonist, leading to activation-induced cell death (AICD) at high concentrations. Reduce the peptide concentration in your assay. |
| Cross-reactive T-cell Clones | T-cell clones expanded with a suboptimal cross-reactive ligand can become hyperstimulated by the immunizing antigen.[1] If using such clones, a lower concentration of [Gln144]-PLP (139-151) is likely required. |
Issue 3: Unexpected Cytokine Profile
| Possible Cause | Recommended Solution |
| Altered T-Cell Signaling | Altered peptide ligands can induce qualitatively different signal transduction events compared to the native peptide, leading to a different cytokine profile.[1] This may be an inherent property of the T-cell response to this specific APL. |
| Shift in T-Helper Cell Differentiation | The nature of the peptide ligand can influence T-helper cell differentiation (e.g., Th1, Th2, Th17). Analyze a panel of cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) to characterize the response. |
| Contaminants in Peptide Preparation | Ensure the peptide is of high purity and free of endotoxins, which can non-specifically stimulate cytokine production. |
Data Presentation
Table 1: Representative Dose-Dependent T-Cell Proliferation in Response to [Gln144]-PLP (139-151)
| Peptide Concentration (µg/mL) | Stimulation Index (SI)¹ | % Proliferating Cells (CFSE low)² |
| 0 (Unstimulated) | 1.0 | < 5% |
| 0.1 | 4.5 | 15% |
| 1 | 12.8 | 45% |
| 10 | 25.3 | 78% |
| 50 | 18.2 | 65% (potential AICD) |
| 100 | 9.7 | 40% (potential AICD) |
¹Stimulation Index is calculated as (mean cpm of stimulated wells) / (mean cpm of unstimulated wells). Data is hypothetical and representative. ²Percentage of proliferating cells as determined by CFSE dye dilution assay. Data is hypothetical and representative.
Table 2: Representative Cytokine Production Profile in Response to [Gln144]-PLP (139-151)
| Peptide Concentration (µg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) | IL-17 (pg/mL) |
| 0 (Unstimulated) | < 50 | < 20 | < 30 | < 10 |
| 1 | 850 | 150 | 100 | 350 |
| 10 | 2500 | 400 | 250 | 900 |
| 50 | 1800 | 320 | 200 | 750 |
Data is hypothetical and representative based on expected T-cell responses to altered peptide ligands. Actual values will vary depending on the specific T-cell clone and experimental conditions.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
-
Cell Preparation: Prepare a single-cell suspension of T-cells and irradiate splenocytes as APCs from SJL mice.
-
CFSE Staining: Resuspend T-cells at 1x10⁷ cells/mL in pre-warmed PBS. Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM). Incubate for 10 minutes at 37°C.
-
Quenching: Add 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with culture medium.
-
Co-culture: Plate APCs (e.g., 5x10⁵ cells/well) in a 96-well round-bottom plate. Add CFSE-labeled T-cells (e.g., 2x10⁵ cells/well).
-
Stimulation: Add varying concentrations of [Gln144]-PLP (139-151) to the wells. Include unstimulated and positive controls.
-
Incubation: Culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis: Harvest cells and analyze by flow cytometry. Gate on the T-cell population and assess proliferation by the dilution of CFSE fluorescence.
Protocol 2: Intracellular Cytokine Staining
-
Cell Stimulation: Co-culture T-cells and APCs with the optimal concentration of [Gln144]-PLP (139-151) for 6-24 hours. For the last 4-6 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Harvest cells and stain for surface markers (e.g., CD4) according to standard protocols.
-
Fixation and Permeabilization: Wash the cells and then resuspend in a fixation/permeabilization buffer for 20 minutes at room temperature.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4) and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Visualizations
References
Technical Support Center: [Gln144]-PLP (139-151) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the aggregation of the [Gln144]-PLP (139-151) peptide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the [Gln144]-PLP (139-151) peptide and why is its aggregation a concern?
The [Gln144]-PLP (139-151) peptide is a synthetic fragment of the human myelin proteolipid protein (PLP), with a glutamine (Gln) residue replacing the wild-type tryptophan at position 144. It is frequently used to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models, which serves as a model for multiple sclerosis. Peptide aggregation is a significant concern as it can lead to insolubility, loss of biological activity, and potentially altered immunogenicity, thereby affecting experimental reproducibility and outcomes.
Q2: What are the primary factors that influence the aggregation of the [Gln144]-PLP (139-151) peptide?
Several factors can contribute to the aggregation of this peptide, including:
-
pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Elevated temperatures can sometimes promote aggregation, although this is peptide-dependent. Conversely, freeze-thaw cycles can also induce aggregation.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.
-
Mechanical Stress: Agitation or vortexing can sometimes induce aggregation.
Q3: How should I properly store the lyophilized [Gln144]-PLP (139-151) peptide and its solutions to minimize aggregation?
For optimal stability, lyophilized [Gln144]-PLP (139-151) peptide should be stored at -20°C or -80°C in a desiccated environment. Once dissolved, it is highly recommended to prepare single-use aliquots of the peptide solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
Troubleshooting Guides
Issue 1: The lyophilized [Gln144]-PLP (139-151) peptide is difficult to dissolve.
This is a common issue, particularly for peptides with hydrophobic residues. Follow this systematic approach to improve solubility:
-
Initial Dissolution in Organic Solvent:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a small amount of a sterile, polar organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the vial to dissolve the peptide. Start with a volume sufficient to create a concentrated stock solution (e.g., 10-50 µL).
-
Gently vortex or pipette to mix until the peptide is fully dissolved.
-
-
Dilution into Aqueous Buffer:
-
Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing.
-
Adding the aqueous buffer too quickly can cause the peptide to precipitate out of solution.
-
Issue 2: The peptide solution becomes cloudy or forms a precipitate over time.
This indicates that the peptide is aggregating in your solution. Here are several strategies to prevent this:
-
pH Optimization:
-
The theoretical isoelectric point (pI) of the [Gln144]-PLP (139-151) peptide (HSLGKQ LGHPDKF) is approximately 8.85. To maintain solubility, the pH of your solution should be at least 1-2 units away from the pI.
-
For this peptide, using a buffer with a pH below 7.0 (e.g., pH 5-6) will ensure a net positive charge and promote repulsion between peptide molecules, thus reducing aggregation.
-
-
Use of Anti-Aggregation Additives:
-
The addition of certain excipients can help stabilize the peptide and prevent aggregation. The effectiveness of these additives is peptide-dependent, and some optimization may be required.
-
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the peptide's native conformation. |
| Polyols | Glycerol, Mannitol | 20-50% (v/v) | Increase solvent viscosity and stabilize peptide structure. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific intermolecular interactions. |
| Non-ionic Detergents | Tween® 20, Triton™ X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations. |
-
Control Peptide Concentration:
-
If possible, work with the lowest effective concentration of the peptide for your experiment.
-
Experimental Protocols
Protocol 1: General Procedure for Solubilizing [Gln144]-PLP (139-151) Peptide
-
Equilibrate the vial of lyophilized peptide to room temperature.
-
Add a minimal volume of sterile DMSO (e.g., 20 µL) to the vial to achieve a high concentration stock solution.
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add your desired sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) drop-wise to the DMSO stock solution while vortexing to reach the final desired concentration.
-
Before use, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates. Carefully transfer the supernatant to a new tube.
Protocol 2: Thioflavin T (ThT) Assay to Monitor Peptide Aggregation
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.
Materials:
-
[Gln144]-PLP (139-151) peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in each well is typical.
-
In the 96-well plate, add your peptide solution to the test wells.
-
Include control wells:
-
Buffer only
-
Buffer with ThT
-
Peptide solution without ThT
-
-
Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control.
-
Incubate the plate at 37°C. You can take readings at various time points to monitor aggregation kinetics.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.[1][2] An increase in fluorescence intensity over time indicates peptide aggregation.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it an excellent tool for detecting the presence of peptide aggregates.[3][4][5][6][7]
Procedure:
-
Prepare your peptide solution in a suitable buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Acquire the data. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in the average Rh or a high PDI can indicate the presence of aggregates.
Visualizations
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. zentriforce.com [zentriforce.com]
- 4. medium.com [medium.com]
- 5. enovatia.com [enovatia.com]
- 6. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. unchainedlabs.com [unchainedlabs.com]
long-term storage conditions for [Gln144]-PLP (139-151)
Technical Support Center: [Gln144]-PLP (139-151)
This technical support guide provides detailed information on the long-term storage, handling, and troubleshooting for the synthetic peptide [Gln144]-PLP (139-151). This peptide is a crucial experimental antigen for researchers investigating T-cell cross-reactivity in the context of autoimmune diseases.[1][2]
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized [Gln144]-PLP (139-151) peptide upon arrival?
For long-term storage, the lyophilized peptide should be stored at -20°C or colder, ideally at -80°C, in a tightly sealed container with a desiccant to prevent moisture absorption.[3][4][5][6] When stored correctly, the lyophilized powder is stable for several years.[3][5][7] For short-term storage of a few days to weeks, room temperature is acceptable.[8][9]
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
Before opening the vial, it is critical to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[3][4][6] This prevents condensation, as the peptide powder can be hygroscopic, and moisture can reduce its stability.[4][9][10] Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom.[3][7] Reconstitute using a sterile, appropriate solvent (e.g., sterile PBS) to a desired concentration, typically 1 mg/ml.[7] Gently vortex or swirl the vial to ensure the peptide is fully dissolved.[7][11]
Q3: How should I store the reconstituted [Gln144]-PLP (139-151) solution?
Peptides in solution are significantly less stable than in their lyophilized form.[5][8] For optimal long-term storage of the reconstituted peptide, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[5][10][12] This practice minimizes degradation from repeated freeze-thaw cycles. A related peptide, PLP (139-151), in a tissue culture media solution is noted to be stable for 3 months at -20°C or one year at -80°C.[13]
Q4: My peptide contains a Glutamine (Gln) residue. Are there any specific stability concerns I should be aware of?
Yes, peptides containing glutamine (Gln) residues can be susceptible to a degradation pathway called deamidation, where the side chain amide group is hydrolyzed to a carboxylic acid.[10][12] This chemical modification can alter the peptide's structure and function. Storing the peptide in a slightly acidic buffer (pH 5-6) and at low temperatures can help minimize this degradation.[5]
Q5: The amount of lyophilized powder in the vial appears very small. Is this normal?
Yes, this is normal. Lyophilized peptides are often delivered in small quantities, and the powder can be a very fine, sometimes barely visible film or pellet at the bottom of the vial.[8] This is why it is important to centrifuge the vial before reconstitution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced Peptide Activity or Inconsistent Experimental Results | Improper storage of lyophilized peptide (exposure to moisture/heat). | Always store lyophilized peptide at -20°C or -80°C in a desiccated environment.[3][6] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4][14] |
| Repeated freeze-thaw cycles of the reconstituted solution. | Aliquot the peptide solution into single-use volumes after reconstitution to avoid multiple freeze-thaw cycles.[5][8][10] | |
| Peptide degradation in solution. | Use freshly prepared solutions for your experiments whenever possible. If storing in solution, keep at -20°C or -80°C for a limited time.[12][15] Consider using a sterile buffer at a slightly acidic pH (5-6) to improve stability.[5] | |
| Bacterial contamination of the peptide solution. | Reconstitute the peptide using a sterile buffer and sterile techniques. For added security, the solution can be passed through a 0.2 µm filter.[11] | |
| Difficulty Dissolving the Peptide | Incorrect solvent or reconstitution technique. | Ensure you are using a recommended solvent. Gently agitate or vortex the vial to aid dissolution.[7][11] Avoid vigorous shaking, which can damage the peptide structure.[11] |
| The peptide has formed aggregates. | Aggregation can sometimes be reversed by sonication.[11] However, this may also indicate a more significant stability issue. |
Quantitative Data Summary
| Parameter | Lyophilized [Gln144]-PLP (139-151) | Reconstituted [Gln144]-PLP (139-151) |
| Short-Term Storage | Room temperature (days to weeks)[8][9] or 4°C[8] | 2-8°C for up to a week[7][11] |
| Long-Term Storage | -20°C to -80°C (for years)[3][5][7] | -20°C (months) or -80°C (up to a year)[13] |
| Recommended Handling | Allow to reach room temperature in a desiccator before opening.[3][4] | Aliquot to avoid freeze-thaw cycles.[5][10] |
| Key Stability Factors | Protection from moisture, light, and heat.[9][10] | pH of the solvent (pH 5-6 is often ideal), avoidance of bacterial contamination, and minimizing freeze-thaw cycles.[5][16] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Gln144]-PLP (139-151)
-
Equilibration: Transfer the vial of lyophilized peptide from the freezer to a desiccator at room temperature. Allow it to sit for at least 30 minutes to prevent condensation upon opening.[4][6]
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 12,000 x g for 20 seconds) to ensure all the lyophilized powder is collected at the bottom of the vial.[3][7]
-
Solvent Addition: Under sterile conditions, add the desired volume of a suitable sterile solvent (e.g., sterile PBS or tissue culture medium) to achieve the target concentration.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved.[7][11] Avoid vigorous shaking.
-
Aliquoting and Storage: If not for immediate use, dispense the solution into single-use, sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for peptide storage.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. peptide.com [peptide.com]
- 10. newsday.co.zw [newsday.co.zw]
- 11. uk-peptides.com [uk-peptides.com]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
- 14. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 15. jpt.com [jpt.com]
- 16. The Role of Peptide Storage and Handling in Research - Galway Daily [galwaydaily.com]
impact of peptide purity on [Gln144]-PLP (139-151) experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental antigen [Gln144]-PLP (139-151). The information provided addresses common issues related to peptide purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is [Gln144]-PLP (139-151) and what is its primary application?
A1: [Gln144]-PLP (139-151) is a synthetic peptide analogue of a fragment of the myelin proteolipid protein (PLP). It is primarily used as an experimental antigen in immunology research to study T-cell responses, particularly in the context of autoimmune diseases like multiple sclerosis.[1][2] This peptide activates T-cells by binding to the T-cell Receptor (TCR), which in turn triggers a downstream immune response.[1]
Q2: Why is peptide purity critical for my [Gln144]-PLP (139-151) experiments?
A2: Peptide purity is crucial because impurities can significantly impact experimental results, leading to false positives/negatives, inaccurate data, and a lack of reproducibility.[3] Impurities can include truncated or deletion sequences, byproducts from the synthesis process, or residual solvents like trifluoroacetic acid (TFA).[3] These contaminants can have their own biological activities, such as nonspecific T-cell activation or cytotoxicity, which can obscure the true effect of [Gln144]-PLP (139-151).[3]
Q3: What are the common types of impurities found in synthetic peptides like [Gln144]-PLP (139-151)?
A3: Common impurities in synthetic peptides include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Incomplete peptide chains.
-
Insertion sequences: Peptides with additional amino acids.
-
Protecting group-related impurities: Remnants of chemical groups used during synthesis.
-
Oxidized or reduced forms: Particularly for peptides containing methionine, cysteine, or tryptophan.
-
Residual reagents and solvents: Such as trifluoroacetic acid (TFA), which can be cytotoxic.[3]
-
Endotoxins: Lipopolysaccharides from bacteria that can cause non-specific immune stimulation.[3]
Q4: What is the recommended purity level for [Gln144]-PLP (139-151) in different types of experiments?
A4: The required purity level depends on the specific application. For sensitive cellular assays, such as T-cell activation and proliferation studies, a purity of >95% is highly recommended to ensure that the observed biological effects are attributable to the target peptide. For less sensitive applications, a lower purity might be acceptable.
Data Presentation: Impact of Peptide Purity on T-Cell Proliferation
The purity of [Gln144]-PLP (139-151) has a direct impact on the measured biological activity. Impurities can lead to an overestimation of the required peptide concentration to achieve a certain biological effect, as the actual concentration of the active peptide is lower than the weighed amount. This can be reflected in a shift of the half-maximal effective concentration (EC50) in a dose-response curve.
Table 1: Hypothetical Impact of [Gln144]-PLP (139-151) Purity on T-Cell Proliferation EC50 Values
| Peptide Purity | Apparent EC50 (µg/mL) | Fold Difference from >98% Purity |
| >98% | 1.0 | 1.0 |
| 95% | 1.3 | 1.3 |
| 90% | 1.8 | 1.8 |
| 80% | 3.0 | 3.0 |
| 70% | 5.2 | 5.2 |
This table illustrates that as peptide purity decreases, a higher total peptide concentration is needed to achieve the same level of T-cell proliferation, resulting in a higher apparent EC50 value.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess T-cell proliferation in response to [Gln144]-PLP (139-151) stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
[Gln144]-PLP (139-151) of desired purity
-
CFSE Staining Kit
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS. Wash the cells twice.
-
Cell Culture: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at 2 x 10^5 cells/well.
-
Peptide Stimulation: Prepare serial dilutions of [Gln144]-PLP (139-151) in complete RPMI-1640 medium. Add the peptide solutions to the wells. Include a positive control (PHA) and a negative control (medium alone).
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
MTT Assay for Cytotoxicity
This protocol is for assessing the potential cytotoxicity of peptide impurities.
Materials:
-
Adherent cell line (e.g., Jurkat cells)
-
[Gln144]-PLP (139-151) at different purity levels
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the [Gln144]-PLP (139-151) samples. Replace the medium in the wells with the peptide solutions. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability and potential cytotoxicity.
Troubleshooting Guides
Problem 1: High background or non-specific T-cell activation.
| Possible Cause | Solution |
| Endotoxin contamination | Use endotoxin-free reagents and test the peptide for endotoxin levels. Consider using an endotoxin removal kit if necessary.[3] |
| Trifluoroacetic acid (TFA) residue | TFA from peptide synthesis can be cytotoxic. Request TFA removal or exchange to acetate or HCl salt form from the peptide supplier.[3] |
| Other immunostimulatory impurities | Use a higher purity grade of the peptide (>95%) for cellular assays. |
Problem 2: Low or no T-cell response to [Gln144]-PLP (139-151).
| Possible Cause | Solution |
| Incorrect peptide concentration | The actual concentration of the active peptide may be lower than calculated due to low purity. Use a higher concentration or a higher purity peptide. |
| Peptide degradation | Store the lyophilized peptide at -20°C or -80°C. Once dissolved, use immediately or aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles.[3] |
| Suboptimal cell viability | Ensure PBMCs are healthy and viable before starting the experiment. |
| Peptide insolubility | Ensure the peptide is fully dissolved. If necessary, use a small amount of a suitable solvent like DMSO before diluting in aqueous buffer. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Solution |
| Batch-to-batch variability in peptide purity | Always use peptides from the same batch for a series of related experiments. If using a new batch, perform a bridging experiment to compare its activity with the previous batch. |
| Variability in cell donors | T-cell responses can vary significantly between individuals. Use cells from the same donor for comparative experiments or use a panel of donors to assess the general response. |
| Inconsistent experimental technique | Standardize all experimental parameters, including cell numbers, incubation times, and reagent concentrations. |
Visualizations
[Gln144]-PLP (139-151) Experimental Workflow
Caption: Workflow for assessing the impact of [Gln144]-PLP (139-151) on T-cells.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) downstream signaling pathway.
Troubleshooting Logic for Inconsistent Results
References
Technical Support Center: Best Practices for Handling Hygroscopic [Gln144]-PLP (139-151)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of the hygroscopic peptide [Gln144]-PLP (139-151). Adherence to these best practices is crucial for ensuring the integrity, stability, and experimental reproducibility of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is [Gln144]-PLP (139-151) and why is it considered hygroscopic?
A: [Gln144]-PLP (139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP).[1][2][3] It is used as an experimental antigen to study T-cell responses in the context of autoimmune diseases.[1] Like many lyophilized peptides, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6] This is often due to the presence of hydrophilic amino acid residues and counter-ions (e.g., acetate or trifluoroacetate) from the synthesis process.[7]
Q2: What are the consequences of improper handling of hygroscopic [Gln144]-PLP (139-151)?
A: Improper handling can lead to several adverse outcomes that can compromise experimental results:
-
Inaccurate Concentration: Absorption of water will increase the weight of the peptide, leading to an overestimation of the peptide content when preparing solutions.[7][8][9]
-
Decreased Stability and Activity: Moisture can accelerate the degradation of the peptide through hydrolysis and other chemical modifications, reducing its biological activity.[8][10]
-
Aggregation: The presence of moisture can promote peptide aggregation, which can affect its solubility and function.[11]
-
Difficulty in Handling: A once-fluffy lyophilized powder can become a sticky or clumpy substance that is difficult to weigh and dissolve accurately.[4][6]
Q3: How should I store lyophilized [Gln144]-PLP (139-151)?
A: For maximum stability, lyophilized [Gln144]-PLP (139-151) should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage.[8][12][13] For very long-term storage, -80°C is preferred.[10]
-
Container: Keep the peptide in a tightly sealed, airtight vial.[4][8]
-
Environment: Store the vial in a desiccator or a container with a desiccant to minimize exposure to moisture.[10][13][14]
Q4: What is the correct procedure for weighing hygroscopic [Gln144]-PLP (139-151)?
A: Follow these steps to ensure accurate weighing:
-
Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature in a desiccator for at least 30 minutes.[8][12][15] This prevents condensation from forming on the cold peptide.
-
Work Quickly: Weigh the desired amount of peptide rapidly to minimize its exposure to atmospheric moisture.[4][8]
-
Reseal Tightly: Immediately and tightly reseal the vial after weighing.[7][8]
-
Controlled Environment (Ideal): If available, perform weighing in a controlled environment with low humidity, such as a glove box.[16]
Troubleshooting Guides
Issue 1: The lyophilized peptide appears clumpy or has a gel-like consistency.
-
Probable Cause: The peptide has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.[4][17]
-
Solution:
-
While the peptide may still be usable, its effective concentration will be lower than expected. It is highly recommended to use a fresh, properly stored vial for quantitative experiments.
-
If a fresh vial is unavailable, you may attempt to dry the peptide under a high vacuum. However, this may not fully restore its original properties.[4]
-
-
Prevention:
Issue 2: The peptide is difficult to dissolve.
-
Probable Cause:
-
Solution:
-
Review the Peptide Sequence: [Gln144]-PLP (139-151) has the sequence His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe.[2] The presence of basic (Lys, His) and acidic (Asp) residues suggests its solubility will be pH-dependent.
-
Choose an Appropriate Solvent:
-
Start by attempting to dissolve the peptide in sterile, distilled water.[15]
-
If it does not dissolve, for this peptide containing both acidic and basic residues, a slightly acidic buffer (pH 5-7) is a good starting point.[12]
-
For basic peptides, a dilute solution of acetic acid (e.g., 10%) can be used.[12][18]
-
For acidic peptides, a dilute solution of ammonium bicarbonate or ammonium hydroxide may be tried.[12][15]
-
-
Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[7][12]
-
-
Prevention:
-
Store the peptide correctly to prevent aggregation.
-
Always use high-purity, sterile solvents for reconstitution.[12]
-
Issue 3: Inconsistent experimental results.
-
Probable Cause:
-
Solution:
-
Quantify Stock Solution: If possible, determine the precise concentration of your stock solution using methods like UV-Vis spectroscopy or amino acid analysis.
-
Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions from a new aliquot of lyophilized peptide.
-
-
Prevention:
-
Aliquot Stock Solutions: After reconstitution, divide the peptide solution into single-use aliquots to avoid repeated freeze-thaw cycles.[7][12][13]
-
Store Solutions Properly: Store peptide solutions at -20°C or -80°C.[20] Note that peptides are much less stable in solution than when lyophilized.[8][12]
-
Use Sterile Technique: Use sterile buffers and handle solutions under aseptic conditions to prevent bacterial growth.[12]
-
Data Presentation
Table 1: Recommended Storage Conditions for [Gln144]-PLP (139-151)
| Form | Temperature | Duration | Container | Additional Precautions |
| Lyophilized | -20°C | Several years[13] | Tightly sealed, airtight vial | Store in a desiccator; protect from light[10][13] |
| Lyophilized | -80°C | Long-term | Tightly sealed, airtight vial | Store in a desiccator; protect from light[10] |
| In Solution | -20°C | Limited (weeks)[8] | Sterile, sealed tubes | Aliquot to avoid freeze-thaw cycles[12][13] |
| In Solution | -80°C | Limited (up to a year)[20] | Sterile, sealed tubes | Aliquot to avoid freeze-thaw cycles[12][13] |
Table 2: Troubleshooting Summary for Hygroscopic Peptides
| Issue | Probable Cause(s) | Recommended Action(s) |
| Clumped/Gel-like Powder | Moisture absorption[4][17] | Use a new vial; attempt vacuum drying as a last resort[4] |
| Poor Solubility | Incorrect solvent; aggregation[11][12] | Use appropriate pH buffer; sonicate briefly[7][12] |
| Inconsistent Results | Inaccurate concentration; degradation; contamination[12][14] | Aliquot stock solutions; use sterile technique[7][12] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Gln144]-PLP (139-151)
-
Equilibrate: Remove the vial of lyophilized peptide from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.[8][12]
-
Prepare Solvent: Prepare a sterile, slightly acidic buffer (e.g., pH 5-7) or use sterile, distilled water.[12][15]
-
Weigh Peptide: In a low-humidity environment if possible, quickly weigh the desired amount of peptide into a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of the prepared solvent to the peptide to achieve the desired stock concentration (e.g., 1-10 mg/mL).[12]
-
Vortex/Sonicate: Gently vortex the tube to dissolve the peptide. If necessary, sonicate the solution briefly in a water bath to aid dissolution.[7]
-
Aliquot: Dispense the stock solution into single-use, sterile aliquots.
-
Store: Store the aliquots at -20°C or -80°C until use.[20] Avoid repeated freeze-thaw cycles.[13]
Mandatory Visualization
Caption: A workflow diagram illustrating the best practices for handling hygroscopic peptides.
Caption: A logical diagram for troubleshooting common issues with hygroscopic peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Gln144]-PLP (139-151), Q144-PLP(139-151) - Elabscience® [elabscience.com]
- 3. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 4. tutorchase.com [tutorchase.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. genscript.com [genscript.com]
- 14. biomedgrid.com [biomedgrid.com]
- 15. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 16. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 17. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 18. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 19. biomedgrid.com [biomedgrid.com]
- 20. Hooke - Products - Antigens in Solution - DS-0161 [hookelabs.com]
Technical Support Center: Optimizing Adjuvant-to-Peptide Ratios
Welcome to the technical support center for adjusting the adjuvant-to-peptide ratio for an optimal immune response. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions during the formulation and evaluation of peptide-based vaccines.
Frequently Asked Questions (FAQs)
Q1: Why is the adjuvant-to-peptide ratio a critical parameter in vaccine formulation?
A1: Peptides are often poorly immunogenic on their own and require an adjuvant to elicit a robust and durable immune response.[1][2] The adjuvant-to-peptide ratio is a critical parameter because it directly influences the activation of the innate immune system, which in turn shapes the subsequent adaptive immune response to the peptide antigen. An optimal ratio is necessary to achieve a potent immune response, while a suboptimal ratio can lead to a weak response or even immune tolerance.[3]
Q2: What is the primary mechanism by which adjuvants enhance the immune response to peptides?
A2: Adjuvants work through several mechanisms to enhance the immunogenicity of peptides.[1] They can create an "antigen depot" at the injection site, allowing for the slow release of the peptide and prolonged exposure to the immune system.[2] Many adjuvants also directly activate innate immune cells, such as dendritic cells (DCs), through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][2] This activation leads to the upregulation of co-stimulatory molecules and the production of cytokines, which are essential for the effective priming of T cells.[4] For an effective immune response, it is crucial that the adjuvant and peptide are delivered to the same antigen-presenting cell (APC).[2]
Q3: How does the choice of adjuvant affect the type of immune response (e.g., Th1 vs. Th2)?
A3: The choice of adjuvant plays a pivotal role in directing the type of T-helper (Th) cell response. For instance, aluminum salts (alum), a commonly used adjuvant, tend to induce a Th2-biased response, which is characterized by the production of antibodies.[5] In contrast, adjuvants like CpG-ODN (a TLR9 agonist) and Poly(I:C) (a TLR3 agonist) are known to promote a Th1-biased response, which is crucial for cell-mediated immunity against intracellular pathogens and tumors.[4][6] The cytokine profile induced by the adjuvant is a key determinant of this polarization.[5]
Q4: What are the consequences of using a suboptimal adjuvant-to-peptide ratio?
A4: A suboptimal ratio can have several negative consequences. Too little adjuvant may result in insufficient immune stimulation and a weak or non-existent response to the peptide. Conversely, an excessively high concentration of adjuvant can lead to increased local inflammation, potential toxicity, and in some cases, a suppressed immune response.[3] Furthermore, an improper ratio can lead to the induction of low-avidity T cells that are less effective at clearing pathogens or tumor cells.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable immune response (e.g., low antibody titers, weak T-cell activation) | Inadequate adjuvant stimulation. | - Increase the adjuvant concentration in a stepwise manner while keeping the peptide concentration constant.- Screen a panel of different adjuvants to find one that is more potent for your specific peptide and desired immune response (e.g., Th1 vs. Th2).[4] |
| Suboptimal peptide dose. | - Perform a dose-response experiment by varying the peptide concentration while keeping the adjuvant concentration fixed.[8] | |
| Poor co-localization of peptide and adjuvant. | - Consider covalently conjugating the peptide to the adjuvant or encapsulating both in a delivery system like liposomes or nanoparticles to ensure they are delivered to the same APC.[2][9] | |
| Induction of immune tolerance. | - Avoid very high doses of soluble peptide without a potent adjuvant, as this can lead to T-cell anergy or deletion.[3][7] | |
| High local inflammation or systemic toxicity | Excessive adjuvant concentration. | - Reduce the adjuvant concentration. Perform a dose-titration study to find the minimum effective dose that provides a strong immune response with acceptable local reactogenicity. |
| Inappropriate adjuvant choice. | - Some adjuvants are inherently more inflammatory. Consider switching to a different class of adjuvant with a better-characterized safety profile.[10] | |
| High batch-to-batch variability in immune response | Inconsistent formulation of the peptide-adjuvant mixture. | - Ensure a standardized and reproducible protocol for mixing the peptide and adjuvant. For emulsions, the stability and droplet size are critical.[11] |
| Degradation of peptide or adjuvant. | - Check the stability of your peptide and adjuvant under the storage and formulation conditions. | |
| Desired immune response polarization is not achieved (e.g., obtaining a Th2 response when a Th1 response is needed) | Incorrect adjuvant selection. | - Select an adjuvant known to drive the desired immune polarization. For a Th1 response, consider TLR agonists like CpG or Poly(I:C).[4] For a Th2 response, alum is a common choice.[5] |
| Suboptimal cytokine environment. | - The balance of pro-inflammatory and anti-inflammatory cytokines, influenced by the adjuvant, dictates the T-helper cell differentiation pathway.[5] |
Data Presentation
Table 1: Dose-Escalation of a Personalized Neoantigen Peptide Vaccine (EVX-01) with a Constant Adjuvant (CAF09b)-to-Peptide Ratio in Metastatic Melanoma Patients.
| Peptide Dose Level | Total Peptide Load (µg) | Number of Patients | Vaccine-Related Serious Adverse Events | Objective Clinical Response Rate |
| 1 | 500 | 5 | 0 | Not specified |
| 2 | 1000 | 3 | 0 | Not specified |
| 3 | 2000 | 4 | 0 | 100% (1 CR, 3 PR) |
| Data from a clinical trial (NCT03715985) reported in 2023. The adjuvant-to-peptide ratio was kept constant across all dose levels. |
Table 2: Impact of Different Adjuvants on the Ratio of Antigen-Specific Effector T cells (Teff) to Regulatory T cells (Treg) in Mice.
| Adjuvant (50 µg) | Mean Antigen-Specific CD8+ Teff:Treg Ratio | Mean Antigen-Specific CD4+ Teff:Treg Ratio |
| None (Peptide only) | ~1 | ~1 |
| CpG-ODN | ~15 | ~8 |
| Poly(I:C) | ~12 | ~4 |
| Pam3Cys | ~3 | ~6 |
| Imiquimod | ~2 | ~2 |
| Quil A | ~1 | ~1 |
| Data adapted from a study investigating the effect of various adjuvants on T-cell responses to OVA peptides in mice.[4] |
Experimental Protocols
Protocol 1: General Peptide Immunization in Mice
This protocol provides a general guideline for immunizing mice with a peptide-adjuvant formulation. The specific doses and volumes may need to be optimized for your particular peptide, adjuvant, and mouse strain.
Materials:
-
Sterile PBS
-
Peptide stock solution (e.g., 1 mg/mL in sterile PBS or DMSO, depending on solubility)
-
Adjuvant stock solution (concentration will vary depending on the adjuvant)
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of the Peptide-Adjuvant Emulsion (for oil-based adjuvants like IFA): a. In a sterile microfuge tube, mix the desired amount of peptide with sterile PBS to the final aqueous volume. b. In a separate sterile tube, add an equal volume of the oil-based adjuvant (e.g., Incomplete Freund's Adjuvant - IFA). c. Draw the aqueous peptide solution into a syringe and the adjuvant into another syringe. d. Connect the two syringes with a luer-lock connector. e. Emulsify the mixture by passing it back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: a. Anesthetize the mice according to your institution's approved protocol. b. For subcutaneous (s.c.) injection, lift the skin at the base of the tail or on the flank to form a tent. c. Insert the needle into the subcutaneous space and inject the desired volume of the peptide-adjuvant formulation (typically 50-100 µL per site). d. For intraperitoneal (i.p.) injection, restrain the mouse and inject into the lower right or left quadrant of the abdomen.
-
Immunization Schedule: a. Priming: Administer the first immunization on Day 0. b. Boosting: Administer one or two booster immunizations at 2-3 week intervals (e.g., Day 14 and Day 28). Boosts can be done with the same peptide-adjuvant formulation or with the peptide in a less inflammatory adjuvant (e.g., peptide in IFA for the prime and peptide in PBS for the boost).
-
Sample Collection: a. Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., before each immunization and 7-14 days after the final boost) to analyze antibody responses. b. At the end of the experiment, euthanize the mice and harvest spleens and/or lymph nodes for analysis of T-cell responses (e.g., ELISpot, intracellular cytokine staining).
Protocol 2: Assessment of T-Cell Response by ELISpot Assay
This protocol outlines the basic steps for an IFN-γ ELISpot assay to quantify peptide-specific T cells.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ antibody
-
Splenocytes or PBMCs from immunized mice
-
The immunizing peptide
-
Complete RPMI medium
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or TMB)
-
ELISpot reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from the immunized and control mice.
-
Plating: a. Add splenocytes to the wells of the pre-coated ELISpot plate (e.g., 2.5 x 10^5 to 5 x 10^5 cells/well). b. Add the specific peptide to the wells at a final concentration of 1-10 µg/mL. c. Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like Concanavalin A).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: a. Wash the plate to remove the cells. b. Add the biotinylated detection antibody and incubate. c. Wash the plate and add streptavidin-HRP. d. Wash the plate and add the substrate solution to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations
Caption: Adjuvant signaling pathway via a Toll-like Receptor (TLR) in an antigen-presenting cell (APC).
Caption: Experimental workflow for optimizing the adjuvant-to-peptide ratio.
Caption: Troubleshooting decision tree for a low immune response.
References
- 1. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting peptide vaccines to work: just a matter of quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researcherslinks.com [researcherslinks.com]
- 6. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Dose and/or Structure in Vaccines as a Determinant of T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of peptide vaccines to induce robust antitumor CD4 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 10. Optimal Vaccine Adjuvant Selection [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: [Gln144]-PLP (139-151) vs. Native PLP (139-151) in the Induction of Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide [Gln144]-PLP (139-151) and the native proteolipid protein fragment PLP (139-151) in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This comparison is based on available experimental data and focuses on their respective roles in EAE induction and the underlying immunological mechanisms.
Introduction
Native PLP (139-151) is a well-established encephalitogenic peptide, meaning it can induce EAE in susceptible animal models, such as the SJL/J mouse strain. In contrast, [Gln144]-PLP (139-151), an altered peptide ligand (APL) where the tryptophan at position 144 is substituted with glutamine, has been investigated for its immunomodulatory properties. This guide will objectively present the differing effects of these two peptides on the development and regulation of autoimmune neuroinflammation.
Peptide Characteristics
| Feature | Native PLP (139-151) | [Gln144]-PLP (139-151) |
| Sequence | HSLGW LGHPDKF | HSLGQ LGHPDKF |
| Role in EAE | Encephalitogenic (Induces EAE) | Non-encephalitogenic / Immunomodulatory |
| Primary Immune Response | Pro-inflammatory Th1 response | Anti-inflammatory Th2/Th0 response |
Comparative Efficacy in EAE Induction
While native PLP (139-151) is a potent inducer of EAE, direct immunization with [Gln144]-PLP (139-151) has not been shown to be encephalitogenic. Instead, its primary role in EAE research has been as a tool to study immune tolerance and deviation.
Clinical Manifestations
Studies consistently demonstrate that immunization with native PLP (139-151) in a suitable adjuvant leads to the development of clinical signs of EAE. In contrast, pre-immunization with [Gln144]-PLP (139-151) has been shown to prevent or ameliorate the clinical course of EAE when animals are subsequently challenged with the native, disease-inducing peptide.
Table 1: Comparison of Clinical Outcomes in EAE Induction
| Parameter | Immunization with Native PLP (139-151) | Pre-immunization with [Gln144]-PLP (139-151) followed by Native PLP (139-151) Challenge |
| EAE Induction | Induces clinical signs of EAE. | Prevents or reduces the severity of EAE. |
| Typical Onset of Disease | Approximately 10-14 days post-immunization. | Delayed or no onset of clinical signs. |
| Mean Maximum Clinical Score | Moderate to severe. | Significantly lower to no clinical score. |
Immunological Response
The stark contrast in the clinical outcomes between these two peptides is a direct result of the distinct immunological pathways they activate.
T-Cell Response and Cytokine Profiles
Native PLP (139-151) primarily activates T helper 1 (Th1) cells, which are key drivers of the autoimmune attack on the central nervous system in EAE. This is characterized by the production of pro-inflammatory cytokines.
Conversely, [Gln144]-PLP (139-151) induces a T-cell population that is cross-reactive with the native peptide but exhibits a T helper 2 (Th2) or T helper 0 (Th0) phenotype. These T cells produce anti-inflammatory cytokines that can suppress the pathogenic Th1 response.
Table 2: Comparison of Immunological Responses
| Immunological Parameter | Native PLP (139-151) Induced Response | [Gln144]-PLP (139-151) Induced Response |
| Predominant T-Helper Cell Type | Th1 | Th2 / Th0 |
| Key Pro-inflammatory Cytokines | IFN-γ, TNF-α, IL-2 | Low to negligible production |
| Key Anti-inflammatory Cytokines | Low to negligible production | IL-4, IL-10 |
| Effect on Encephalitogenic T-Cells | Activation and expansion | Suppression of activation and expansion |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the divergent signaling pathways initiated by each peptide and a typical experimental workflow for comparing their effects.
Efficacy of [Gln144]-PLP (139-151) Versus Other PLP Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of [Gln144]-PLP (139-151) and other analogs of the proteolipid protein (PLP) peptide 139-151. The information presented is based on preclinical studies and is intended to assist researchers in the selection of appropriate reagents for studies on autoimmune diseases, particularly those involving T-cell activation and experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis (MS).
Introduction
The myelin proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic epitope known to induce EAE in susceptible mouse strains.[1][2] Alterations to the amino acid sequence of this peptide have led to the development of various analogs with differing immunological activities.[3][4] These analogs are valuable tools for investigating the mechanisms of T-cell activation, immune tolerance, and the potential development of therapeutic interventions for autoimmune disorders.[5][6] This guide focuses on the [Gln144]-PLP (139-151) analog, where the tryptophan at position 144 is substituted with glutamine, and compares its efficacy with the native peptide and other modified versions.
Comparative Efficacy Data
The following tables summarize the in vivo and in vitro efficacy of [Gln144]-PLP (139-151) in comparison to the wild-type PLP (139-151) and other relevant analogs.
In Vivo Efficacy: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
| Peptide Analog | Animal Model | Encephalitogenic Potential | Key Findings |
| Wild-Type PLP (139-151) | SJL/J mice | High | Induces a relapsing-remitting form of EAE, serving as a standard model for MS research.[7] |
| [Gln144]-PLP (139-151) | SJL/J mice | Low / Protective | Does not induce EAE and can protect animals from the disease induced by the wild-type peptide.[8] |
| [Ala144]-PLP (139-151) | SJL/J mice | Low | Does not antagonize PLP 139–151-specific T cell clones.[9] |
| [Tyr144]-PLP (139-151) | SJL/J mice | Ablated | Ablated encephalitogenic potential in both active and adoptive EAE models.[7] |
| [L144, R147]-PLP (139-151) | SJL/J mice | Antagonistic | Acts as a T-cell receptor antagonist and can prevent the development of EAE.[10][11] |
| Cyclo(139-151) [L144, R147]-PLP (139-151) | SJL/J mice | Low | Shows potential for immunotherapy in multiple sclerosis.[10] |
In Vitro Efficacy: T-Cell Proliferation and Cytokine Production
| Peptide Analog | T-Cell Response | Proliferation | Cytokine Profile |
| Wild-Type PLP (139-151) | PLP 139-151-primed T cells | Strong | Induces high levels of Th1 cytokines, particularly IL-2 and IFN-γ.[9] |
| [Gln144]-PLP (139-151) | T cells from Q144-immunized mice | Cross-reactive proliferation to both Q144 and wild-type PLP | Can induce a shift towards a Th2 cytokine profile (IL-4, IL-10) upon activation with heteroclitic ligands.[8] |
| [Ala144]-PLP (139-151) | PLP 139-151-primed T cells | No significant proliferation | Does not induce significant cytokine production in response to A144.[9] |
| [Tyr144]-PLP (139-151) | PLP 139-151-primed T cells | Ablated | Unable to induce proliferative responses.[7] |
| [L144, R147]-PLP (139-151) | PLP 139-151-specific T-cell clones | Inhibitory | Can inhibit the activation of most PLP 139-151-specific T-cell clones. |
| Cyclo(139-151) [L144, R147]-PLP (139-151) | T cells from immunized mice | Low | Elicited low levels of IFN-γ.[10] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in SJL/J mice using PLP (139-151) or its analogs.
Materials:
-
PLP (139-151) peptide or analog
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
SJL/J mice (female, 6-8 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of the PLP peptide in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA.
-
Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion at two sites on the flank.[12] The final dose of the peptide is typically 50-100 µg per mouse.[13]
-
Pertussis Toxin Administration (Optional): To enhance disease severity, an intraperitoneal injection of PTX (e.g., 200 ng in PBS) can be administered on the day of immunization and again 48 hours later.[5][13]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[14] The disease severity is typically scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Forelimb and hind limb paralysis
-
5: Moribund or dead
-
T-Cell Proliferation Assay
This protocol outlines the procedure for measuring the proliferative response of T-cells to PLP peptides.
Materials:
-
Spleen or lymph nodes from immunized mice
-
PLP (139-151) peptide or analog
-
Antigen Presenting Cells (APCs)
-
Cell culture medium (e.g., RPMI-1640)
-
[³H]-Thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Cell Isolation: Prepare a single-cell suspension from the spleens or draining lymph nodes of mice immunized with the relevant PLP peptide.
-
Cell Culture: Co-culture the isolated lymphocytes (responder cells) with irradiated, syngeneic splenocytes (APCs) in 96-well plates.
-
Antigen Stimulation: Add the PLP peptide or analog at various concentrations to the cell cultures.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Data Analysis: Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index.
Visualizations
Signaling Pathway: T-Cell Activation by PLP Analogs
Caption: T-Cell activation by PLP analogs presented by an APC.
Experimental Workflow: EAE Induction and Evaluation
Caption: Workflow for EAE induction and clinical evaluation in mice.
References
- 1. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 2. Administration of PLP139-151 primes T cells distinct from those spontaneously responsive in vitro to this antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
Comparative Analysis of Encephalitogenic Potential: [Gln144]-PLP (139-151) vs. Wild-Type PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential immunological effects of wild-type Proteolipid Protein (PLP) (139-151) and its [Gln144] analog.
This guide provides a detailed comparison of the encephalitogenic potential of the wild-type PLP (139-151) peptide and its altered peptide ligand (APL), [Gln144]-PLP (139-151). The data presented herein is crucial for researchers studying autoimmune neuroinflammation, particularly in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis.
Executive Summary
The wild-type PLP (139-151) peptide is a well-established encephalitogenic antigen capable of inducing a Th1-mediated autoimmune response, leading to the development of EAE in susceptible mouse strains such as the SJL/J mouse. The tryptophan residue at position 144 (W144) is a critical T-cell receptor (TCR) contact site for the encephalitogenic T-cell response. In stark contrast, the substitution of tryptophan with glutamine at position 144 ([Gln144] or Q144) results in an altered peptide ligand that is non-encephalitogenic. Furthermore, [Gln144]-PLP (139-151) has been shown to induce a protective Th2/Th0-biased immune response, which can ameliorate EAE induced by the wild-type peptide. This guide will delve into the experimental data that substantiates these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the immunological and encephalitogenic properties of wild-type PLP (139-151) and [Gln144]-PLP (139-151).
| Parameter | Wild-Type PLP (139-151) | [Gln144]-PLP (139-151) | Reference |
| EAE Induction | |||
| Disease Incidence | High (typically >90% in SJL/J mice) | None reported; protective effect observed | [1][2] |
| Mean Max. Clinical Score | 2.0 - 3.5 | Not applicable; prevents disease | [2] |
| T-Cell Response | |||
| Proliferation of WT-primed T-cells | Strong proliferative response | Ablated or significantly reduced proliferation | [3] |
| Primary T-cell Phenotype | Th1 | Th2/Th0 | [1][4] |
| Cytokine Profile | |||
| IFN-γ Production | High | Low to none | [4] |
| IL-17 Production | Present in inflamed CNS | Markedly reduced | [5][6] |
| IL-4 Production | Low to none | High | [1][4] |
| IL-10 Production | Low to none | High | [1][4] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in SJL/J mice using PLP peptides.
Materials:
-
Female SJL/J mice (6-8 weeks old)
-
Wild-type PLP (139-151) or [Gln144]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the peptide emulsion by mixing the PLP peptide (100-200 µg per mouse) with an equal volume of CFA to a final volume of 0.1-0.2 mL per mouse.
-
Emulsify thoroughly until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Anesthetize the mice and administer a subcutaneous injection of the emulsion, typically distributed over two sites on the flank.
-
On the day of immunization (day 0) and again 48 hours later, administer an intraperitoneal injection of PTX (100-200 ng per mouse) in PBS.
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the clinical signs based on a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the measurement of peptide-specific T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Spleen and draining lymph nodes from immunized mice
-
Single-cell suspension of splenocytes or lymph node cells
-
CFSE staining solution
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
PLP peptides (wild-type or [Gln144])
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the spleen and/or draining lymph nodes of immunized mice.
-
Label the cells with CFSE according to the manufacturer's instructions.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Add the respective PLP peptide (wild-type or [Gln144]) at various concentrations (e.g., 1, 10, 50 µg/mL). Include a no-peptide control and a positive control (e.g., Concanavalin A).
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the dilution of CFSE fluorescence, which indicates cell proliferation.
Cytokine Profiling (ELISA)
This protocol describes the measurement of cytokine production from peptide-stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from T-cell proliferation assays
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17)
-
Microplate reader
Procedure:
-
Collect the supernatants from the T-cell proliferation assay cultures after 48-72 hours of incubation.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Mandatory Visualizations
References
- 1. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promoting tolerance to proteolipid protein-induced experimental autoimmune encephalomyelitis through targeting dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and organ distribution of IL-17-producing CD4 cells in proteolipid protein 139-151 peptide-induced experimental autoimmune encephalomyelitis of SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Linear and Cyclic PLP (139-151) Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between linear and cyclic forms of the proteolipid protein (PLP) peptide fragment 139-151. This peptide is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice, a common model for multiple sclerosis. Understanding the functional distinctions between its linear and cyclic conformations is crucial for designing immunotherapies and studying the mechanisms of autoimmune neuroinflammation.
Key Functional Differences: An Overview
Cyclization of the PLP (139-151) peptide has been shown to significantly alter its immunological properties, generally resulting in a less pathogenic and less stimulatory molecule compared to its linear counterpart. The primary differences lie in their encephalitogenicity, T-cell stimulatory capacity, and the nature of the resulting immune response.
Encephalitogenicity and Disease Induction:
Linear PLP (139-151) is a potent encephalitogen, readily inducing severe EAE in SJL/J mice.[1][2] In contrast, the cyclic form of PLP (139-151) is reported to be minimally encephalitogenic.[2][3] Studies have shown that immunization with cyclic PLP (139-151) results in a significantly lower disease burden, with minimal inflammation, demyelination, and axonopathic pathology compared to the linear peptide.[2][3]
T-Cell Proliferation and Activation:
A critical functional difference is the reduced ability of cyclic PLP (139-151) to stimulate T-cell proliferation. Proliferation assays have demonstrated that the cyclic peptide has a significantly lower stimulatory potential for PLP-specific T-cells, with one study reporting a 2.5-fold lower proliferation rate compared to the linear peptide.[3] This reduced T-cell activation is a key factor in its diminished encephalitogenicity.
Cytokine Profile and Immune Deviation:
The conformation of the peptide influences the type of T-helper cell response. Linear PLP (139-151) typically induces a pro-inflammatory Th1 response, characterized by the production of interferon-gamma (IFN-γ).[4] Cyclization of the peptide, particularly when combined with amino acid substitutions, can lead to a shift towards a more anti-inflammatory Th2 response, with lower levels of IFN-γ and potentially increased levels of Interleukin-4 (IL-4).[4]
T-Cell Receptor (TCR) Recognition:
Molecular modeling studies suggest that linear and cyclic PLP (139-151) are recognized differently by the T-cell receptor (TCR).[3] This is attributed to a different spatial arrangement of the amino acid residues that act as contact points for the TCR. This altered recognition likely contributes to the reduced T-cell activation observed with the cyclic peptide.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the functional properties of linear and cyclic PLP (139-151). It is important to note that direct side-by-side quantitative comparisons are not always available in the literature.
| Parameter | Linear PLP (139-151) | Cyclic PLP (139-151) | Reference |
| Mean Maximal EAE Score | 2.0 - 3.5 | Minimally encephalitogenic, low disease burden | [1][2][3] |
| Day of EAE Onset | 10 - 15 days | Not typically observed or significantly delayed | [1] |
| Parameter | Linear PLP (139-151) | Cyclic PLP (139-151) | Reference |
| T-Cell Proliferation | High | 2.5-fold lower than linear | [3] |
| IFN-γ Production | High | Low | [4] |
| IL-4 Production | Low/Undetectable | Potentially higher (Th2 shift) | [4] |
| Parameter | Linear PLP (139-151) | Cyclic PLP (139-151) | Reference |
| MHC Class II (I-A****) Binding Affinity (IC50) | High (e.g., 40 nM) | Data not available in searched literature | [5] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor Recognition of PLP (139-151)
The interaction between the peptide-MHC complex on an antigen-presenting cell (APC) and the T-cell receptor is a critical step in T-cell activation. The conformation of the PLP peptide influences which of its amino acid residues are presented to the TCR.
Caption: Differential TCR recognition of linear vs. cyclic PLP (139-151).
Experimental Workflow: T-Cell Proliferation Assay (CFSE-based)
This workflow outlines the key steps in a Carboxyfluorescein succinimidyl ester (CFSE)-based T-cell proliferation assay, a common method to quantify the stimulatory potential of peptides.
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Experimental Protocols
Induction of EAE with PLP (139-151) in SJL/J Mice
Objective: To induce experimental autoimmune encephalomyelitis to assess the encephalitogenicity of linear and cyclic PLP (139-151).
Materials:
-
SJL/J mice (female, 6-8 weeks old)
-
Linear or Cyclic PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the peptide emulsion: Emulsify the PLP (139-151) peptide (linear or cyclic) in sterile PBS with an equal volume of CFA to a final concentration of 1 mg/mL for the peptide and 4 mg/mL for Mycobacterium tuberculosis.
-
Immunization: Subcutaneously inject 100 µL of the emulsion, divided between two sites on the flank of each mouse.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
T-Cell Proliferation Assay
Objective: To measure the ability of linear and cyclic PLP (139-151) to stimulate the proliferation of antigen-specific T-cells.
Materials:
-
Spleens from PLP (139-151)-immunized SJL/J mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Linear and Cyclic PLP (139-151) peptides
-
[³H]-thymidine or CFSE staining solution
-
96-well round-bottom plates
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE dilution)
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plate the splenocytes in 96-well plates at a density of 5 x 10⁵ cells/well.
-
Add linear or cyclic PLP (139-151) at various concentrations (e.g., 1, 10, 50 µg/mL) to the wells in triplicate. Include a no-peptide control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
For [³H]-thymidine incorporation: Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours. Harvest the cells and measure the incorporated radioactivity.
-
For CFSE dilution: Stain the initial cell suspension with CFSE before culturing. After incubation, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity.
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of peptide-stimulated wells divided by the mean CPM of control wells.
Cytokine ELISA
Objective: To quantify the production of cytokines such as IFN-γ and IL-4 by T-cells in response to linear and cyclic PLP (139-151).
Materials:
-
Supernatants from T-cell proliferation assays
-
ELISA kits for mouse IFN-γ and IL-4
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Collect the supernatants from the T-cell proliferation assay cultures after 48-72 hours of stimulation.
-
Perform the ELISA for IFN-γ and IL-4 according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Block the plate and then add the culture supernatants and standards.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
A Comparative Guide to T-Cell Receptor Specificity: [Gln144]-PLP (139-151) vs. Native PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the T-cell receptor (TCR) binding and subsequent T-cell activation in response to the native myelin proteolipid protein peptide (139-151) and its altered peptide ligand (APL), [Gln144]-PLP (139-151). The substitution of a single amino acid at a primary TCR contact residue dramatically alters the immunological outcome, shifting the response from a pro-inflammatory to a potentially regulatory or anti-inflammatory phenotype. This has significant implications for the development of antigen-specific immunotherapies for autoimmune diseases such as multiple sclerosis.
Peptide Variants and T-Cell Response Profiles
The native PLP (139-151) peptide is a well-established encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The tryptophan (W) at position 144 is a critical TCR contact residue for the pathogenic Th1 cells that drive the disease.[1][2] The [Gln144]-PLP (139-151) variant, where tryptophan is replaced by glutamine (Q), was designed to modulate this interaction.[2]
Table 1: Peptide Sequences
| Peptide Name | Sequence | Key Residue (Position 144) |
| Native PLP (139-151) | HSLGKW LGHPDKF | Tryptophan (W) |
| [Gln144]-PLP (139-151) | HSLGKQ LGHPDKF | Glutamine (Q) |
Comparative Analysis of T-Cell Activation
The specificity of a peptide for a TCR is not solely defined by binding affinity but also by the functional outcome of that binding. Studies have demonstrated that the [Gln144] substitution can alter T-cell proliferation and, crucially, skew the cytokine profile of responding T-cells.
Data from studies on a Th0 T-cell clone (Q1.1B6), which can produce both Th1 and Th2 cytokines, illustrates the differential effects of these peptides.[2] While the native peptide (W144) elicits a mixed but predominantly Th1-type response, the [Gln144] variant (Q144) can induce a more balanced or even Th2-dominant response.[2]
Table 2: Comparative T-Cell Response Data (T-Cell Clone Q1.1B6)
| Peptide Ligand | Concentration (µM) | Proliferation (cpm x 10⁻³) | IFN-γ Production (pg/ml) | IL-4 Production (pg/ml) |
| Native PLP (W144) | 6.0 | 54.4 | 14,000 | 1,000 |
| 0.6 | 13.9 | 1,400 | 250 | |
| 0.06 | 2.0 | 200 | 100 | |
| [Gln144]-PLP (Q144) | 6.0 | 114.7 | 15,000 | 2,500 |
| 0.6 | 113.8 | 15,000 | 2,500 | |
| 0.06 | 77.2 | 10,000 | 1,800 |
Data adapted from Nicholson et al., PNAS, 1998.[2] This table demonstrates that for the Q1.1B6 clone, the [Gln144] peptide is a more potent stimulator of both proliferation and cytokine production compared to the native peptide.[2] Notably, it elicits a significantly higher amount of the Th2 cytokine IL-4 relative to the response from the native peptide.[2]
Experimental Methodologies
The following protocols outline the key experiments used to validate and compare the specificity of these peptides.
Experimental Protocol 1: T-Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
-
Cell Preparation: Isolate splenocytes or lymph node cells from SJL/J mice immunized 10-12 days prior with the relevant peptide emulsified in Complete Freund's Adjuvant (CFA).[3]
-
Cell Culture: Plate 4 x 10⁵ cells per well in triplicate in a 96-well plate.
-
Antigen Stimulation: Add the native PLP (139-151) or [Gln144]-PLP (139-151) peptide to the wells at varying concentrations (e.g., 0.1 to 50 µg/ml).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well during the final 16-18 hours of culture.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters. Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (cpm).
Experimental Protocol 2: Cytokine Profile Analysis (ELISA)
This assay quantifies the production of specific cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) by activated T-cells.
-
Cell Culture and Supernatant Collection: Culture T-cells with antigen-presenting cells (APCs) and the specific peptides as described in the proliferation assay. Collect the culture supernatants after 40-48 hours.[3]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add diluted culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Signal Generation: Wash the plate and add avidin-horseradish peroxidase (HRP). After another incubation and wash, add a substrate solution (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine is calculated from the standard curve.
Visualizing Pathways and Workflows
TCR Signaling Cascade
The engagement of the T-Cell Receptor (TCR) by a peptide-MHC complex on an antigen-presenting cell initiates a complex signaling cascade. This diagram illustrates the key initial events leading to T-cell activation.
References
- 1. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Altered peptide ligands induce quantitatively but not qualitatively different intracellular signals in primary thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cytokine Profiles Induced by [Gln144]-PLP (139-151) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytokine profiles induced by the altered peptide ligand [Gln144]-PLP (139-151) and its analogs. The data presented herein is crucial for understanding the immunomodulatory properties of these peptides and their potential therapeutic applications in autoimmune diseases such as multiple sclerosis.
Data Presentation: Cytokine Profile Comparison
The following table summarizes the cytokine production by a Q144-specific T cell clone (Q1.1B6) in response to stimulation with [Gln144]-PLP (139-151) and its analog [Leu144]-PLP (139-151). The data indicates a hierarchical and differential cytokine response based on the specific peptide ligand.
| Peptide Analog | Proliferation | IFN-γ Production | IL-4 Production | IL-2 Production | TNF-α Production |
| [Gln144]-PLP (139-151) (Q144) | Baseline | Low levels | Not significant | Not detected | Not detected |
| [Leu144]-PLP (139-151) (L144) | Hyper-stimulation (7 logs lower antigen concentration for maximal response compared to Q144) | Detected at low antigen concentrations | Detected at low antigen concentrations | Detected | Detected |
Key Findings:
-
The [Leu144] analog (L144) acts as a "superagonist," inducing T-cell proliferation and a broader range of cytokines at significantly lower concentrations than the cognate [Gln144] peptide (Q144).[1][2]
-
Stimulation with L144 leads to the secretion of cytokines not observed with Q144 stimulation, including IL-2 and TNF-α.[1][2]
-
The cytokine response to L144 is hierarchical, with IFN-γ and IL-4 being the first cytokines detected at the lowest peptide concentrations.[3]
-
Substitutions at position 144 of the PLP (139-151) peptide can ablate its encephalitogenic potential while altering the pattern of cytokine production.[4]
-
Other analogs, such as the double-mutant [L144, R147]-PLP(139-151), can induce a shift towards a Th2/Th0 cytokine profile, which is associated with regulatory T-cell induction and suppression of experimental autoimmune encephalomyelitis (EAE).[1] Specifically, the linear double-mutant peptide [L(144), R(147)]PLP139-151 was found to induce high levels of IL-4.[5]
Experimental Protocols
The following is a generalized protocol for the in vitro stimulation of peptide-specific T cells and subsequent cytokine profile analysis, based on methodologies described in the cited literature.
1. T-Cell Isolation and Culture:
-
Source: Splenocytes or lymph node cells from immunized SJL/J mice, or established peptide-specific T-cell clones.
-
Immunization (for primary cells): Mice are typically immunized subcutaneously with the peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Cell Culture: T cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
2. Antigen Presenting Cells (APCs):
-
Irradiated splenocytes from naive syngeneic mice are commonly used as APCs.
3. T-Cell Stimulation Assay:
-
T cells are co-cultured with APCs in 96-well plates.
-
Peptides ([Gln144]-PLP (139-151) or its analogs) are added to the cultures at varying concentrations.
-
Control wells include T cells and APCs without peptide, and T cells stimulated with a mitogen (e.g., Concanavalin A) as a positive control.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Cytokine Analysis:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from the T-cell cultures are collected after the incubation period. Commercially available ELISA kits are used to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-2, IL-4, TNF-α).
-
ELISpot (Enzyme-Linked Immunospot Assay): This method can be used to determine the frequency of cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: T cells are re-stimulated with the peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the cytokines of interest. Flow cytometry is used to analyze the percentage of T cells producing each cytokine.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cytokine profile analysis.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: Implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for [Gln144]-PLP (139-151)
Safe Handling and Storage
Before disposal, it is crucial to handle and store the peptide correctly to maintain its integrity and ensure laboratory safety.
-
Form and Purity: [Gln144]-PLP (139-151) is typically supplied as a lyophilized powder with a purity of over 95%.[3]
-
Storage: The lyophilized powder should be stored at -20°C.[3] For solutions, prompt use is recommended as their stability has not been extensively tested.[4] Some suppliers suggest that the undissolved peptide is stable for more than a year when stored below -20°C in the dark.[4]
-
Reconstitution: The peptide is soluble in water.[5][6][7] For preparing stock solutions, it is advised to select an appropriate solvent based on the product's solubility and use it as soon as possible.[1]
Step-by-Step Disposal Procedure
As no specific federal or state disposal regulations for [Gln144]-PLP (139-151) were found, the following general procedure for non-hazardous peptide waste is recommended. Always consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Decontamination (Optional but Recommended): While not classified as hazardous, deactivating the peptide before disposal is good laboratory practice. This can be achieved by treating the peptide solution with a 10% bleach solution for at least 30 minutes.
-
Neutralization (if applicable): If an acidic or basic solvent was used to dissolve the peptide, neutralize the solution with a suitable neutralizing agent.
-
Aqueous Waste Disposal: For small quantities of the peptide solution, it may be permissible to dispose of it down the drain with copious amounts of water. However, this is highly dependent on local regulations. It is imperative to confirm this with your institution's EHS office before proceeding.
-
Solid Waste Disposal:
-
Unused or expired lyophilized powder should be disposed of as solid chemical waste.
-
Place the vial containing the peptide in a clearly labeled, sealed container for chemical waste pickup.
-
Do not dispose of the solid peptide in regular trash.
-
-
Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should be disposed of in the appropriate laboratory waste stream (e.g., biohazardous waste if used in cell culture, or chemical waste).
Quantitative Data Summary
The following table summarizes the key quantitative data for [Gln144]-PLP (139-151).
| Property | Value |
| Molecular Formula | C66H102N20O18 |
| Calculated Molecular Weight | 1463.67 g/mol |
| Purity | > 95% |
| Storage Temperature | -20°C |
Experimental Protocols
In Vitro Restimulation of [Gln144]-PLP (139-151)-Specific T cells
This protocol outlines a general method for the in vitro restimulation of T cells isolated from mice immunized with [Gln144]-PLP (139-151), a common application for this peptide in studying autoimmune responses.
-
Cell Preparation: Isolate splenocytes and lymph node cells from mice previously immunized with [Gln144]-PLP (139-151).
-
Cell Culture: Culture the isolated cells in a suitable tissue culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
-
Antigen Stimulation: Add [Gln144]-PLP (139-151) to the cell culture at a concentration of 20 µg/mL.
-
Incubation: Incubate the cells for 72 hours to generate encephalitogenic T cells or to evaluate cellular immune responses.
Disposal Workflow Diagram
The following diagram illustrates the recommended logical workflow for the disposal of [Gln144]-PLP (139-151).
Caption: Logical workflow for the proper disposal of [Gln144]-PLP (139-151).
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Gln144]-PLP (139-151), Q144-PLP(139-151) - Elabscience® [elabscience.com]
- 4. mybiosource.com [mybiosource.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PLP (139-151) | Neuronal Metabolism Peptides and Compounds: R&D Systems [rndsystems.com]
- 7. PLP (139-151) | Neuronal Metabolism | Tocris Bioscience [tocris.com]
Essential Safety and Operational Protocols for Handling [Gln144]-PLP (139-151)
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with [Gln144]-PLP (139-151). The following procedures for personal protective equipment (PPE), handling, and disposal are based on established best practices for handling synthetic peptides where a specific Safety Data Sheet (SDS) is not available. While a related peptide, PLP (139-151), is not classified as a hazardous substance, it is imperative to treat [Gln144]-PLP (139-151) with a high degree of caution as its toxicological properties have not been thoroughly investigated.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of PPE. The following table outlines the recommended PPE for handling [Gln144]-PLP (139-151) in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves must be changed immediately if contaminated.[1][2] |
| Body Protection | Laboratory Coat | A standard, fully buttoned lab coat is required to protect skin and clothing.[1][2] |
| Respiratory Protection | Fume Hood/Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of aerosolized particles.[1] |
| Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[2][3] | |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the peptide and ensuring the safety of laboratory personnel.
Handling Lyophilized Peptide:
-
Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood or biosafety cabinet) is clean and uncluttered.[1]
-
Acclimatization: Allow the sealed container of the lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation and moisture absorption.[2]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.[3]
-
Weighing: Weigh the lyophilized powder in the designated controlled environment, taking care to avoid creating dust.[3]
-
Reconstitution: If preparing a solution, add the appropriate sterile solvent (e.g., sterile water or buffer) slowly and cap the vial securely before mixing.[3][4] Gentle vortexing or sonication can be used to aid dissolution.[2]
Handling Peptide in Solution:
-
PPE: Wear a lab coat, safety goggles, and gloves.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to create single-use aliquots.[1][2]
-
Labeling: Clearly label all vials with the peptide name, concentration, date of preparation, and "For Research Use Only".[1]
Storage:
-
Lyophilized Peptide: For long-term storage, keep the tightly sealed container at -20°C or colder, protected from light.[2][5]
-
Peptide in Solution: It is recommended to use solutions promptly.[5] If storage is necessary, store single-use aliquots at -20°C or -80°C.[2][6]
Disposal Plan
All waste contaminated with [Gln144]-PLP (139-151) must be treated as chemical waste. Adherence to local, state, and federal regulations is mandatory.[7]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Place all contaminated solid waste, such as pipette tips, gloves, and empty vials, into a clearly labeled, leak-proof hazardous waste container.[8]
-
Liquid Waste: Collect all unused peptide solutions in a designated chemical waste container.[4] Do not pour peptide solutions down the drain.[4]
-
-
Container Sealing: Securely seal all waste containers to prevent leakage.[3]
-
Institutional Protocols: Follow your institution's Environmental Health & Safety (EHS) department protocols for the final disposal of chemical waste.[1][7]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, seek medical attention.[9] |
| Skin Contact | Immediately rinse the affected area with soap and plenty of water for at least 15 minutes.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9] |
Visual Workflow for Safe Handling of [Gln144]-PLP (139-151)
Caption: Workflow for safe handling of [Gln144]-PLP (139-151).
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
